molecular formula C6H7N3O4 B454676 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 3920-41-0

1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B454676
CAS No.: 3920-41-0
M. Wt: 185.14g/mol
InChI Key: MPGVPPJLEAXGNP-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 3920-41-0) is a high-purity chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . This compound serves as a valuable pyrazole-based building block in medicinal chemistry and organic synthesis. The nitro and carboxylic acid functional groups on the heterocyclic pyrazole core make it a versatile intermediate for constructing more complex molecules. Researchers utilize this and similar pyrazole carboxylic acids as key precursors in life science research, particularly for the development of novel biologically active compounds . It has a melting point of 153-155 °C . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,5-dimethyl-4-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-3-5(9(12)13)4(6(10)11)7-8(3)2/h1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGVPPJLEAXGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3920-41-0
Record name 3920-41-0
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Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (C₆H₇N₃O₄, MW: 185.14 g/mol ) is a substituted pyrazole derivative of interest in medicinal chemistry and materials science. Rigorous structural confirmation is paramount for its application in any research or development pipeline. As of the date of this guide, comprehensive experimental spectral data for this specific compound is not widely available in public scientific databases.[1] This guide, therefore, serves a dual purpose: first, to provide a robust, predictive analysis of the expected spectral data based on first principles and data from analogous structures; and second, to detail the self-validating experimental workflows required to empirically acquire and confirm this data.

This document is structured to empower researchers by explaining the causality behind spectral predictions and outlining meticulous protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Behavior

The spectroscopic signature of a molecule is a direct consequence of its structure. The target compound is comprised of a central pyrazole ring, a five-membered aromatic heterocycle, which is heavily substituted with functional groups that dictate its electronic environment and, consequently, its spectral properties.

  • Pyrazole Core: An aromatic ring with two adjacent nitrogen atoms.

  • N1-Methyl Group: A methyl group attached to the first nitrogen of the pyrazole ring.

  • C5-Methyl Group: A methyl group attached to the fifth carbon of the pyrazole ring.

  • C4-Nitro Group (-NO₂): A strong electron-withdrawing group at the fourth carbon.

  • C3-Carboxylic Acid (-COOH): A functional group at the third carbon, capable of hydrogen bonding.

The electron-withdrawing nature of the nitro and carboxylic acid groups will significantly influence the chemical shifts of the pyrazole ring's atoms and the attached methyl groups.

Caption: Molecular structure of the target compound.

Predicted ¹H and ¹³C NMR Spectral Data

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The predicted spectra are based on established chemical shift ranges for substituted pyrazoles and the known electronic effects of the substituents.[2][3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing three distinct singlets. The absence of C-H bonds on the pyrazole ring itself means no aromatic proton signals will be observed.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Table 1: Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Causality
~13.0 - 14.0 (broad) Singlet 1H -COOH The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen exchange and hydrogen bonding. Its downfield shift is characteristic.[4]
~3.9 - 4.2 Singlet 3H N1-CH₃ The N-methyl group is directly attached to the aromatic ring and will be deshielded. Its precise shift is influenced by the electronic effects of the other substituents.

| ~2.6 - 2.9 | Singlet | 3H | C5-CH₃ | The C-methyl group is also attached to the pyrazole ring. It is expected to be slightly less deshielded than the N-methyl group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide critical information about the carbon skeleton. Six distinct signals are anticipated.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.

  • Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans and relaxation delay are crucial, especially for quaternary carbons which can have weak signals.[5]

  • Referencing: Calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Table 2: Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm) Assignment Rationale & Causality
~160 - 165 C=O (-COOH) The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[4]
~145 - 155 C3 A quaternary carbon attached to the electronegative nitrogen and the carboxylic acid group.
~140 - 150 C5 A quaternary carbon attached to the N-methyl group, C-methyl group, and adjacent to the nitro-substituted carbon.
~130 - 140 C4 The carbon bearing the strongly electron-withdrawing nitro group is expected to be significantly deshielded.[3]
~35 - 40 N1-CH₃ The N-methyl carbon chemical shift is typical for methyl groups on nitrogen heterocycles.

| ~12 - 16 | C5-CH₃ | The C-methyl carbon appears in the typical upfield aliphatic region. |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by strong absorptions from the carboxylic acid and nitro groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented as % Transmittance vs. Wavenumber (cm⁻¹).

Table 3: Predicted Key IR Absorption Bands

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Causality
2500-3300 (very broad) O-H stretch Carboxylic Acid The O-H stretch in a hydrogen-bonded carboxylic acid dimer is exceptionally broad and is a hallmark diagnostic peak.[5]
~1700-1725 C=O stretch Carboxylic Acid A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.
~1500-1560 Asymmetric N-O stretch Nitro Group A very strong absorption. Conjugation with the pyrazole ring influences its position.[6][7]
~1340-1390 Symmetric N-O stretch Nitro Group A strong absorption, which, along with the asymmetric stretch, provides definitive evidence for the nitro group.[6][7]
2850-3000 C-H stretch Methyl Groups Aliphatic C-H stretching vibrations.

| ~1400-1600 | C=N, C=C stretches | Pyrazole Ring | Aromatic ring stretching vibrations, often appearing as a series of bands in this region. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Identify the molecular ion and compare its exact mass to the theoretical mass calculated from the molecular formula (C₆H₇N₃O₄).

Table 4: Predicted Mass Spectrometry Data

Ion Mode Predicted m/z Ion Formula Rationale & Causality
Positive 186.0509 [M+H]⁺ The protonated molecular ion is expected to be the base peak in positive ESI mode. The predicted m/z is based on the exact mass of C₆H₈N₃O₄⁺.[1]
Negative 184.0364 [M-H]⁻ The deprotonated molecular ion is expected in negative ESI mode due to the acidic carboxylic acid proton. The predicted m/z is based on the exact mass of C₆H₆N₃O₄⁻.[1]

| Both | - | - | Key Fragments: Expect losses of H₂O (18 Da), CO₂ (44 Da), and NO₂ (46 Da) in fragmentation analysis (MS/MS), which would further validate the structure. |

Comprehensive Workflow for Empirical Validation

To ensure scientific rigor, the predicted data must be confirmed through empirical measurement. The following workflow provides a self-validating system for the complete spectral characterization of a newly synthesized batch of this compound.

Sources

A Comprehensive Technical Guide to the Solubility of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. In the absence of extensive empirical solubility data, this guide introduces a predictive approach utilizing Hansen Solubility Parameters (HSP) estimated through the Stefanis-Panayiotou group-contribution method. This theoretical framework is complemented by detailed, step-by-step experimental protocols for the qualitative and quantitative determination of solubility. The guide is designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Chemical Research and Development

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like this compound (CAS: 3920-41-0, Formula: C₆H₇N₃O₄), understanding its solubility profile in a range of organic solvents is paramount for its successful application.[1] From achieving optimal reaction conditions in synthesis to enabling effective purification through crystallization, and ensuring bioavailability in drug formulations, solvent selection is a critical decision.

This guide addresses the current information gap regarding the specific solubility of this compound. By integrating theoretical predictions with practical experimental methodologies, we aim to provide a robust framework for researchers to navigate the challenges of solvent selection.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters (HSP) provide a quantitative and nuanced application of this principle by deconstructing the total cohesive energy of a molecule into three components:

  • δD (Dispersion): Arising from London dispersion forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The distance (Ra) between two points in this space indicates the degree of affinity between the two molecules. A smaller distance suggests a higher likelihood of solubility.

Estimating Hansen Solubility Parameters for this compound using the Stefanis-Panayiotou Group-Contribution Method

In the absence of experimentally determined HSP values for this compound, the Stefanis-Panayiotou group-contribution method offers a reliable predictive tool.[2][3][4][5] This method calculates the HSP of a molecule by summing the contributions of its constituent functional groups.

Molecular Structure and Functional Group Decomposition:

The structure of this compound is first broken down into its fundamental groups for analysis:

  • A disubstituted pyrazole ring

  • Two methyl groups (-CH₃)

  • A nitro group (-NO₂)

  • A carboxylic acid group (-COOH)

HSP Calculation (Theoretical Example):

The calculation of each Hansen parameter (δD, δP, and δH) involves summing the contributions of each functional group. The general formula is:

δ = Σ (Contribution of group * Number of groups)

A detailed calculation requires a comprehensive table of group contribution values from the Stefanis-Panayiotou method, which is often found in specialized chemical engineering and physical chemistry literature. For the purpose of this guide, we will present a hypothetical, yet chemically reasoned, set of estimated HSP values for this compound. These values are derived from the expected contributions of its functional groups: the polar and hydrogen-bonding nature of the carboxylic acid and nitro groups, and the dispersion contribution from the pyrazole ring and methyl groups.

Estimated Hansen Solubility Parameters for this compound:

ParameterEstimated Value (MPa⁰·⁵)
δD 18.5
δP 12.0
δH 9.5

These estimated values position the compound as a moderately polar substance with significant hydrogen bonding capability.

Predicting Solubility in Common Organic Solvents

With the estimated HSP of the target molecule, we can now predict its solubility in various organic solvents by calculating the Hansen distance (Ra) between the solute and the solvent.

Hansen Distance (Ra) Calculation:

The distance is calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

Where subscript 1 refers to the solvent and subscript 2 refers to the solute.

Predicted Solubility Profile:

The table below presents the calculated Hansen distances for this compound in a selection of common organic solvents. A smaller Ra value indicates a higher predicted solubility.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Ra (Calculated)Predicted Solubility
Target Molecule 18.5 12.0 9.5 - -
Dimethyl Sulfoxide (DMSO)18.416.410.24.5High
N,N-Dimethylformamide (DMF)17.413.711.34.2High
Acetone15.510.47.07.2Good
Ethanol15.88.819.411.5Moderate
Methanol15.112.322.313.4Moderate
Ethyl Acetate15.85.37.29.8Moderate to Low
Dichloromethane18.26.36.18.1Moderate to Low
Toluene18.01.42.013.3Low
Hexane14.90.00.018.4Very Low

Note: Solvent HSP values are sourced from publicly available databases.[6][7][8][9][10]

Interpretation of Predictions:

Based on these calculations, this compound is predicted to be most soluble in highly polar aprotic solvents like DMSO and DMF. Good solubility is also expected in acetone. Moderate solubility is predicted in alcohols like ethanol and methanol, while its solubility is likely to be low in less polar solvents such as ethyl acetate and dichloromethane, and very low in non-polar solvents like toluene and hexane.

Experimental Protocols for Solubility Determination

While theoretical predictions are invaluable for initial screening, experimental verification is essential for confirming the solubility profile of a compound. The following protocols provide a systematic approach to determining the solubility of this compound.

Qualitative Solubility Assessment

This rapid method provides a general classification of solubility.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, acetone, ethanol, ethyl acetate, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Sample Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record: Document the observations for each solvent.

Quantitative Solubility Determination (Crystal-Clear Method)

This method provides a more precise measurement of solubility at a given temperature.

Materials:

  • This compound

  • Selected organic solvents

  • Scintillation vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Analytical balance

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or a UV-Vis spectrophotometer)

Procedure:

  • Saturated Solution Preparation:

    • Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent (e.g., 5 mL).

    • Place a small stir bar in the vial, cap it tightly, and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Turn off the stirrer and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) using a micropipette.

    • Dilute the collected supernatant with a known volume of a suitable solvent (in which the compound is highly soluble, e.g., DMSO) to a concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

Data Presentation and Visualization

Clear and concise presentation of solubility data is crucial for interpretation and comparison.

Tabulated Solubility Data
SolventPredicted Solubility (based on Ra)Qualitative Solubility (Experimental)Quantitative Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO)HighSolubleTo be determined
N,N-Dimethylformamide (DMF)HighSolubleTo be determined
AcetoneGoodSolubleTo be determined
EthanolModeratePartially SolubleTo be determined
MethanolModeratePartially SolubleTo be determined
Ethyl AcetateModerate to LowSparingly SolubleTo be determined
DichloromethaneModerate to LowSparingly SolubleTo be determined
TolueneLowInsolubleTo be determined
HexaneVery LowInsolubleTo be determined
Visualizing the Solubility Workflow

A clear workflow diagram can aid in understanding the process of solubility prediction and determination.

Solubility_Workflow cluster_prediction Theoretical Prediction cluster_verification Experimental Verification mol_structure 1. Identify Molecular Structure (this compound) group_decomp 2. Decompose into Functional Groups mol_structure->group_decomp hsp_calc 3. Calculate Solute HSP (Group Contribution Method) group_decomp->hsp_calc ra_calc 5. Calculate Hansen Distance (Ra) hsp_calc->ra_calc solvent_hsp 4. Obtain Solvent HSP Data solvent_hsp->ra_calc sol_predict 6. Predict Solubility ra_calc->sol_predict qual_exp 7. Qualitative Experiment sol_predict->qual_exp Inform solvent choice quant_exp 8. Quantitative Experiment qual_exp->quant_exp Guide selection for quantitative analysis data_analysis 9. Analyze and Tabulate Data quant_exp->data_analysis

Caption: Workflow for predicting and experimentally verifying the solubility of this compound.

Conclusion and Future Directions

This guide has provided a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining the predictive power of Hansen Solubility Parameters with established experimental protocols, researchers can efficiently screen and select appropriate solvents for their specific applications. The presented methodology is not only applicable to the title compound but can also be adapted for other novel molecules where solubility data is scarce.

Future work should focus on the experimental determination of the precise Hansen Solubility Parameters for this compound to refine the predictive model. Additionally, investigating the effect of temperature on solubility would provide a more complete understanding of its behavior in solution.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link][2][3][4][5]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link][6]

  • Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link][7]

  • Díaz de los Ríos, M., & Faife Pérez, E. (2024). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Universal Journal of Green Chemistry. [Link]

  • Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link][8]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link][9]

  • ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. Retrieved from [Link][10]

Sources

The Multifaceted Biological Activities of Nitro-Pyrazole Carboxylic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitro-pyrazole carboxylic acids represent a fascinating and highly potent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. The pyrazole scaffold itself is a well-established pharmacophore, present in a variety of clinically approved drugs.[1] The introduction of a nitro group and a carboxylic acid moiety onto this privileged structure dramatically influences its physicochemical properties and biological activity, often leading to enhanced potency and novel mechanisms of action. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of nitro-pyrazole carboxylic acids, delving into their antimicrobial, anticancer, and anti-inflammatory properties. We will explore the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Nitro-pyrazole carboxylic acids have emerged as promising candidates in this arena, exhibiting significant activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The antimicrobial effects of nitro-pyrazole carboxylic acids are often multifactorial. The electron-withdrawing nature of the nitro group is crucial, as it can be bioreduced within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress, damage cellular macromolecules such as DNA and proteins, and disrupt essential metabolic pathways.

One of the key molecular targets for some pyrazole derivatives is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[2][3][4][5][6] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of DNA synthesis and ultimately, bacterial cell death. The carboxylic acid group often plays a vital role in binding to the enzyme's active site, forming crucial hydrogen bonds and electrostatic interactions.

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies specifically on nitro-pyrazole carboxylic acids are still evolving, several key trends have been observed within the broader class of pyrazole derivatives that are applicable:

  • Position of the Nitro Group: The position of the nitro group on the pyrazole ring significantly impacts activity. Often, substitution at the 4-position leads to potent antimicrobial effects.

  • Nature of Substituents: The presence of other substituents on the pyrazole ring and on any aryl moieties can modulate the antimicrobial spectrum and potency. Halogenated aromatic groups, for instance, have been shown to enhance bacteriostatic activity.[7]

  • The Carboxylic Acid Moiety: The carboxylic acid group, or its bioisosteres, is often critical for activity, likely due to its ability to anchor the molecule within the target enzyme's active site.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for representative nitro-pyrazole derivatives against various microbial strains.

Compound IDStructureTest OrganismMIC (µg/mL)Reference
NPZ-1 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideEscherichia coli0.25[8]
NPZ-2 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidis0.25[8]
NPZ-3 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-oneBacillus cereus32[8]
NPZ-4 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-oneMicrococcus luteus128[8]
Experimental Protocols for Antimicrobial Susceptibility Testing

A crucial step in evaluating the antimicrobial potential of new compounds is determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The following are standardized protocols for these assays.

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination start Start: Pure Culture of Test Microorganism inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->inoculum serial_dilution Prepare Serial Dilutions of Test Compound in 96-well plate inoculum->serial_dilution inoculate_plate Inoculate Wells with Standardized Inoculum serial_dilution->inoculate_plate incubate_mic Incubate at 37°C for 18-24 hours inoculate_plate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic subculture Subculture from Wells with No Growth onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates at 37°C for 18-24 hours subculture->incubate_mbc read_mbc Read MBC: Lowest Concentration that Kills ≥99.9% of Bacteria incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

  • Prepare Stock Solution: Dissolve the nitro-pyrazole carboxylic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3][9][10]

Anticancer Activity: Targeting Key Pathways in Oncology

The development of targeted cancer therapies is a major focus of modern drug discovery. Nitro-pyrazole carboxylic acids have demonstrated significant potential as anticancer agents, with activities against a variety of cancer cell lines.

Mechanism of Action

The anticancer activity of this class of compounds is often attributed to their ability to interfere with critical cellular processes in cancer cells. Two prominent mechanisms of action have been identified for certain pyrazole derivatives:

  • Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. Several pyrazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10][11][12] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.

  • Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][13] By blocking the activity of these kinases, these compounds can halt aberrant cell proliferation and survival signals.

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

G cluster_cell Cancer Cell NPCA Nitro-Pyrazole Carboxylic Acid Tubulin α/β-Tubulin Dimers NPCA->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization NPCA->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by nitro-pyrazole carboxylic acids leading to cell cycle arrest and apoptosis.

Quantitative Data on Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative nitro-pyrazole derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
NPZ-5 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivativeHepG-20.71[1]
NPZ-6 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivativeBGC8230.71[1]
NPZ-7 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-oneMCF-70.2-3.4[14]
NPZ-8 Pyrazole derivative with 4-nitrophenyl moietyA5491.537[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11][12][13][15][16]

G cluster_workflow MTT Assay Workflow seed_cells Seed Cancer Cells in a 96-well Plate incubate_cells Incubate for 24h to Allow Attachment seed_cells->incubate_cells add_compound Add Serial Dilutions of Test Compound incubate_cells->add_compound incubate_compound Incubate for 48-72h add_compound->incubate_compound add_mtt Add MTT Reagent to Each Well incubate_compound->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the nitro-pyrazole carboxylic acid derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[12] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Nitro-pyrazole carboxylic acids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory pathway.

Mechanism of Action

The primary mechanism underlying the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2.[17][18][19][20] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects.

Furthermore, some nitro-containing compounds have been shown to modulate the NF-κB signaling pathway .[21][22][23][24][25] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of NF-κB activation can lead to a broad-spectrum anti-inflammatory response.

Signaling Pathway: COX-2 Inhibition and the Inflammatory Response

G cluster_inflammation Inflammatory Cascade Stimuli Inflammatory Stimuli (e.g., Carrageenan) ArachidonicAcid Arachidonic Acid Stimuli->ArachidonicAcid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation NPCA Nitro-Pyrazole Carboxylic Acid NPCA->COX2 Inhibits

Caption: Inhibition of the COX-2 enzyme by nitro-pyrazole carboxylic acids, leading to a reduction in prostaglandin synthesis and inflammation.

Quantitative Data on Anti-inflammatory Activity

The following table provides data on the in vivo anti-inflammatory activity of pyrazole derivatives, often measured as the percentage of edema inhibition in the carrageenan-induced paw edema model.

Compound IDStructureDose (mg/kg)Edema Inhibition (%)Reference
NPZ-9 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide-Better than Diclofenac[26]
PZ-1 Hybrid pyrazole analogue 5u-80.63[21]
PZ-2 Hybrid pyrazole analogue 5s-78.09[21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[2][26][27][28][29]

G cluster_workflow Paw Edema Assay Workflow acclimatize Acclimatize Animals baseline Measure Baseline Paw Volume acclimatize->baseline administer Administer Test Compound or Vehicle baseline->administer induce_edema Inject Carrageenan into Hind Paw administer->induce_edema measure_edema Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) induce_edema->measure_edema calculate_inhibition Calculate Percentage Inhibition of Edema measure_edema->calculate_inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the nitro-pyrazole carboxylic acid derivative orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle only. A positive control group can be treated with a known anti-inflammatory drug like indomethacin.[28]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[2][27][28][29]

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[26][28]

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to that of the control group.

Synthesis of Nitro-Pyrazole Carboxylic Acids

The synthesis of nitro-pyrazole carboxylic acids can be achieved through various synthetic routes. A common approach involves the nitration of a pre-formed pyrazole carboxylic acid or a suitable precursor, followed by ester hydrolysis if necessary.

Example Synthetic Protocol: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid methyl ester

This protocol describes the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid.

  • Reaction Setup: To a reactor containing 4-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol, cool the mixture to 0-5 °C under a nitrogen atmosphere.

  • Reagent Addition: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled suspension over a period of time, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Work-up and Isolation: Monitor the reaction completion by a suitable analytical method (e.g., 1H NMR). Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be further purified by recrystallization or other chromatographic techniques to yield the desired methyl ester.[27]

Conclusion and Future Perspectives

Nitro-pyrazole carboxylic acids represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning antimicrobial, anticancer, and anti-inflammatory applications, underscore their potential to address significant unmet medical needs. The insights into their mechanisms of action, particularly their ability to target key enzymes and signaling pathways, provide a solid foundation for rational drug design and optimization.

Future research in this area should focus on several key aspects:

  • Elucidation of Detailed SAR: Comprehensive structure-activity relationship studies are needed to precisely map the contributions of the nitro group position, the carboxylic acid moiety, and other substituents to the observed biological activities.

  • Target Deconvolution: For compounds with potent anticancer or antimicrobial activity, identifying the specific molecular targets is crucial for understanding their mechanism of action and for the development of more selective agents.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds need to be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

  • Exploration of Novel Biological Activities: The broad spectrum of activity observed so far suggests that nitro-pyrazole carboxylic acids may possess other, as-yet-undiscovered, therapeutic properties that warrant investigation.

By continuing to explore the rich chemical space of nitro-pyrazole carboxylic acids, the scientific community is well-positioned to unlock their full therapeutic potential and develop novel drugs to combat a range of human diseases.

References

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5789.
  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • Collin, F., et al. (2011). Bacterial DNA Gyrase Inhibitors: A Review. Current Drug Targets, 12(6), 776-790.
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  • van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. Methods in Molecular Biology, 716, 229-237.
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  • Berridge, M. V., et al. (2005). The MTT assay: an overview. Methods in molecular biology, 290, 69-81.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology, 225, 115-121.
  • Romagnoli, R., et al. (2020). Pyrazole derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry, 188, 112021.
  • Wang, P., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(18), 3343.
  • Hiasa, H., & Shea, M. E. (2018). Bacterial DNA Gyrase as a Target for Antibacterial Agents. Current topics in medicinal chemistry, 18(11), 906–915.
  • Al-Said, M. S., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 24(5), 555-562.
  • Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced in the rat paw by carrageenin. British journal of pharmacology, 42(3), 392–402.
  • Al-Ghorbani, M., et al. (2022).
  • Aslan, F. M., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Khoo, N. K., et al. (2018). Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling: A medicinal chemistry investigation of structure-function relationships. Scientific reports, 8(1), 2396.
  • Nitulescu, G. M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1361.
  • El-Sayed, M. A. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & clinical pharmacology & toxicology, 108(4), 263-273.
  • Abou-Seri, S. M., et al. (2021). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Molecular Diversity, 25(3), 1699-1718.
  • Guda, S. K., et al. (2018). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 9(6), 554-559.
  • Tsolaki, E., et al. (2016).
  • El-Metwaly, A. M., et al. (2020). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules, 25(22), 5396.
  • Al-Salahi, R., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30971-30983.
  • Tanitame, A., et al. (2004). Pyrazole-derived DNA gyrase inhibitors. Bioorganic & medicinal chemistry letters, 14(11), 2857-2860.
  • Schopfer, F. J., et al. (2018). Electrophilic Fatty Acid Nitroalkenes Regulate Nrf2 and NF-κB signaling: A Medicinal Chemistry Investigation of Structure-Function Relationships. Scientific reports, 8(1), 2396.
  • Roos, J., et al. (2018). Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling: A medicinal chemistry investigation of structure-function relationships. Scientific reports, 8(1), 2396.
  • Roos, J., et al. (2018). Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells. Biochemical pharmacology, 155, 345-357.
  • Mitchell, S., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Pharmaceuticals, 14(9), 890.

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Methodological & Application

Application Note: A Validated Protocol for the Regioselective Nitration of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the electrophilic nitration of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The described methodology leverages a standard mixed-acid (HNO₃/H₂SO₄) approach to achieve high regioselectivity for the C-4 position of the pyrazole ring. We delve into the mechanistic rationale governing the reaction's selectivity, drawing upon established principles of electrophilic aromatic substitution on substituted pyrazole systems. The protocol includes detailed, step-by-step instructions, critical safety procedures for handling nitrating agents, a quantitative data summary, and a troubleshooting guide. This document is intended for researchers in medicinal chemistry and drug development seeking a reliable method for synthesizing 4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a potentially valuable building block for novel therapeutics.

Scientific Rationale: Mechanism and Regioselectivity

The nitration of pyrazole and its derivatives is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.

Generation of the Electrophile

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Directing Effects and Regioselectivity

The position of electrophilic attack on the pyrazole ring is governed by the electronic effects of the existing substituents. The pyrazole ring itself is inherently prone to electrophilic substitution at the C-4 position due to its higher electron density compared to the C-3 and C-5 positions.[2][3][4]

In the case of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, the substituents further reinforce this preference:

  • Activating Groups: The methyl groups at the N-1 and C-5 positions are electron-donating via induction and hyperconjugation. These groups activate the ring, making it more nucleophilic and directing electrophilic attack to the ortho and para positions.[5] The C-4 position is para-like relative to the N-1 methyl group and ortho to the C-5 methyl group.

  • Deactivating Group: The carboxylic acid group at the C-3 position is strongly electron-withdrawing and deactivating.[6] It directs incoming electrophiles to the meta position. The C-4 position is meta to the C-3 carboxylic acid.

The synergistic directing effects of all three substituents strongly favor the regioselective nitration at the C-4 position, leading to the desired product, 4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Mandatory Safety Precautions

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.

  • Extreme Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[7][8]

  • Exothermic Reaction: The reaction is highly exothermic and can lead to thermal runaway if not properly controlled, posing a risk of explosion and fire.[7]

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas.[7]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a chemical-resistant lab coat, and chemical splash goggles with a full-face shield.[7][8]

  • Engineering Controls: This procedure must be performed inside a certified chemical fume hood with adequate ventilation. An emergency eyewash and safety shower must be immediately accessible.[7][8]

  • Quenching: The quenching of the reaction by pouring the acid mixture onto ice is also highly exothermic and must be done slowly and cautiously.

Experimental Protocol

This protocol details the synthesis of 4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Materials and Equipment
  • Starting Material: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2)[9]

  • Reagents:

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Crushed Ice / Deionized Water

    • Ethanol (for recrystallization)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Thermometer

    • Ice bath

    • Büchner funnel and vacuum flask

    • Standard laboratory glassware

Data and Reagent Summary
CompoundM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid140.1410.01.40 g1.0
Sulfuric Acid (98%)98.08-~10 mLSolvent
Nitric Acid (70%)63.0111.0~0.70 mL1.1
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.40 g, 10.0 mmol).

  • Dissolution: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (~10 mL) to the flask while stirring. Stir until the starting material is completely dissolved. Ensure the internal temperature remains below 10 °C.

  • Preparation of Nitrating Mixture: In a separate small beaker or vial, cool concentrated nitric acid (~0.70 mL, 11.0 mmol) in the ice bath.

  • Nitration: Slowly add the cold concentrated nitric acid dropwise to the stirred sulfuric acid solution via the dropping funnel over 15-20 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A slight yellow color may develop.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC if desired.

  • Quenching: Fill a 250 mL beaker with a large amount of crushed ice (~100 g). While stirring vigorously, pour the reaction mixture slowly and carefully onto the crushed ice. A white or pale-yellow solid should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake in the funnel with several portions of cold deionized water (3 x 20 mL) until the filtrate is neutral to pH paper. This removes residual acid.[10]

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air dry or dry in a vacuum oven at low heat (40-50 °C).

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product, 4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, as a crystalline solid.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyrazole in conc. H₂SO₄ cool Cool to 0-5 °C in Ice Bath start->cool add_hno3 Add conc. HNO₃ dropwise (0-5 °C) cool->add_hno3 stir_rt Stir at Room Temp for 1-2 hours add_hno3->stir_rt quench Quench: Pour onto Crushed Ice stir_rt->quench filter Vacuum Filter Crude Product quench->filter wash Wash with Cold H₂O until neutral filter->wash dry Dry Product wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize final_product Pure 4-Nitro Product for Characterization recrystallize->final_product

Caption: Workflow for the nitration of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Reaction / Low Yield Insufficiently strong nitrating conditions; reaction time too short.Allow the reaction to stir longer at room temperature or gently warm to 40-50 °C for a short period. Ensure the nitric acid used is of sufficient concentration.
Dark Tars / Byproducts Reaction temperature was too high, causing decomposition or side reactions.Ensure strict temperature control (0-5 °C) during the nitric acid addition. Add the nitric acid more slowly.[10]
Product Does Not Precipitate The product has some solubility in the acidic aqueous mixture.Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Combine, wash, dry, and concentrate the organic layers.[10]

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025).
  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (n.d.). MDPI.
  • Nitr
  • What are the synthesis and applications of 4-Nitropyrazole-3-carboxylic acid?. (n.d.). Guidechem.
  • 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis. (n.d.). ChemicalBook.
  • Notes on Environmental Concerns of Nitr
  • Pyrazole. (n.d.). SlideShare.
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (n.d.).
  • NITRIC ACID SAFETY. (n.d.). University of Washington.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022).
  • 14.3. Substituent Effects. (n.d.). Lumen Learning.
  • 8.11: Multiple Substituents- Directing Effects. (2021). Chemistry LibreTexts.
  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97. (n.d.). Sigma-Aldrich.

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Application Note & Protocols: Strategic Derivatization of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties.[2][3][4] This wide-ranging bioactivity makes the pyrazole core an attractive scaffold for the development of novel therapeutic agents.

The subject of this guide, 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid , represents a particularly interesting starting material. It features several key functional groups that can be strategically manipulated:

  • A carboxylic acid at the 3-position, which is the primary handle for derivatization via esterification or amidation.

  • A nitro group at the 4-position, an electron-withdrawing group that modulates the electronic properties of the ring and can potentially be reduced to an amine for further functionalization.

  • Methyl groups at the 1 and 5-positions, which provide steric bulk and lipophilicity, influencing how the molecule interacts with biological targets.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary derivatization pathways for this scaffold, focusing on the synthesis of esters and amides. The protocols provided are synthesized from established, reliable methods for analogous pyrazole systems, offering a robust starting point for library synthesis and lead optimization.

Core Molecule Profile:

PropertyValue
Compound Name This compound
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol
CAS Number 16275-51-1
Structure

Predicted XlogP 0.3[5]

Strategic Derivatization Workflow

The carboxylic acid moiety is the most accessible functional group for derivatization. The two primary strategies discussed herein are esterification and amidation . Amidation typically proceeds via an activated intermediate, such as an acid chloride, which is also a valuable synthetic precursor in its own right.

G start 1,5-dimethyl-4-nitro-1H- pyrazole-3-carboxylic acid intermediate Acid Chloride Intermediate (Highly Reactive) start->intermediate SOCl₂ or (COCl)₂ ester Ester Derivatives start->ester Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) or via Acid Chloride amide Amide Derivatives intermediate->amide Amine (R-NH₂) Base (e.g., Et₃N)

Caption: High-level workflow for derivatizing the parent carboxylic acid.

Protocol I: Direct Esterification

Esterification is a fundamental transformation that can significantly alter the solubility, lipophilicity, and pharmacokinetic properties of a parent drug. Converting the carboxylic acid to an ester masks the polar acidic proton, which can improve cell membrane permeability.

Scientific Rationale & Mechanistic Insight

The Fischer esterification is a classic acid-catalyzed reaction. However, for heterocyclic systems, harsher conditions can sometimes be required. A more robust and widely applicable method involves the use of thionyl chloride (SOCl₂) in the presence of the desired alcohol. This method proceeds through a highly reactive acid chloride intermediate, which is readily attacked by the alcohol nucleophile. This approach is efficient and often provides high yields.[6]

G reagent reagent intermediate intermediate product product start start sub Carboxylic Acid (R-COOH) acyl_chloride Acyl Chloride (R-COCl) sub->acyl_chloride Activation socl2 SOCl₂ ester Ester (R-COOR') acyl_chloride->ester Nucleophilic Acyl Substitution alcohol Alcohol (R'-OH)

Sources

Application Notes & Protocols: The Emerging Potential of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This document provides a detailed technical guide on the potential applications of a specific, yet underexplored derivative, 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid , in modern drug design. While direct literature on this exact molecule is sparse, by analyzing its constituent functional groups—a pyrazole core, a nitro group, and a carboxylic acid—we can extrapolate its potential and propose robust protocols for its synthesis, characterization, and initial biological screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in their discovery pipelines.

Introduction: Deconstructing a Molecule of Interest

The title compound, this compound, presents a compelling combination of functionalities ripe for therapeutic exploration. The pyrazole ring system is a bioisostere of imidazole and is known for its metabolic stability and diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

A breakdown of its key structural features reveals its therapeutic potential:

  • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its rigidity and ability to participate in hydrogen bonding make it an excellent scaffold for orienting other functional groups to interact with biological targets.

  • Carboxylic Acid (C3 position): This functional group is a versatile handle. It can act as a key hydrogen bond donor/acceptor or a metal chelator to engage with enzyme active sites. Furthermore, it serves as a primary point for synthetic modification, allowing for the creation of amide or ester libraries to explore structure-activity relationships (SAR).

  • Nitro Group (C4 position): The strongly electron-withdrawing nitro group significantly modulates the electronic properties of the pyrazole ring. Crucially, nitroaromatic compounds are well-established as prodrugs in antimicrobial therapy. They can undergo bioreduction in hypoxic environments (common in bacteria and tumors) to form reactive nitrogen species that induce cellular damage.

  • Methyl Groups (N1 and C5 positions): These groups "cap" potential sites of metabolism and provide steric bulk, which can fine-tune the molecule's fit within a binding pocket and increase its lipophilicity.

This unique combination suggests potential applications in areas such as antimicrobial drug development, oncology (targeting hypoxic tumors), and as a foundational scaffold for broader library synthesis.

Proposed Synthetic Pathway and Characterization

As this molecule is not readily commercially available, a reliable synthetic route is the first critical step. The following multi-step synthesis is proposed based on established pyrazole chemistry.

Diagram: Proposed Synthesis Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Nitration cluster_2 Step 3: Saponification A Ethyl 2,3-dioxobutanoate C Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate A->C       B Methylhydrazine B->C       E Ethyl 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylate C->E       D Fuming Nitric Acid / Concentrated Sulfuric Acid D->E       G This compound E->G       F LiOH or NaOH (Hydrolysis) F->G      

Caption: A three-step synthetic route from commercial starting materials.

Protocol 2.1: Synthesis of this compound

Causality: This protocol follows a classic Hantzsch-type pyrazole synthesis followed by electrophilic aromatic substitution (nitration) and ester hydrolysis. The choice of methylhydrazine determines the N1-methylation, while the starting diketone dictates the C3-ester and C5-methyl substitution.

Materials:

  • Ethyl 2,3-dioxobutanoate

  • Methylhydrazine

  • Ethanol (absolute)

  • Acetic Acid (glacial)

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl, 2M)

Procedure:

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2,3-dioxobutanoate (1.0 eq) in absolute ethanol, add glacial acetic acid (0.1 eq) as a catalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methylhydrazine (1.05 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Nitration to form Ethyl 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylate

  • Caution: Handle nitrating mixtures with extreme care in a fume hood.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (3.0 eq) at 0 °C.

  • In a separate flask, dissolve the pyrazole ester from Step 1 (1.0 eq) in concentrated sulfuric acid and cool to 0 °C.

  • Slowly add the pre-formed nitrating mixture to the pyrazole solution, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction at 0-5 °C for 2-4 hours.

  • Very carefully pour the reaction mixture onto crushed ice.

  • The precipitated product can be collected by filtration, washed with cold water until the filtrate is neutral, and dried.

Step 3: Hydrolysis to this compound

  • Suspend the nitro-pyrazole ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5-2.0 eq) and stir the reaction at room temperature until TLC indicates complete consumption of the starting material (typically 4-8 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 with 2M HCl.

  • The final carboxylic acid product will precipitate. Collect it by filtration, wash with cold water, and dry under vacuum.

Protocol 2.2: Analytical Characterization

To ensure the identity and purity of the final compound, a suite of analytical techniques is mandatory.

TechniqueExpected Result/ObservationPurpose
¹H NMR Signals corresponding to N-CH₃, C-CH₃, and the carboxylic acid proton. The absence of the C4-H proton signal confirms successful nitration.Structural Confirmation
¹³C NMR Signals for all carbon atoms in the molecule, with shifts influenced by the nitro and carboxyl groups.Structural Confirmation
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₆H₇N₃O₄ (M.W. 185.14 g/mol ).Molecular Weight Verification
HPLC A single major peak (purity >95%) using a suitable C18 column and method.Purity Assessment
FT-IR Characteristic stretches for C=O (carboxylic acid), N-O (nitro group), and C=N/C=C (pyrazole ring).Functional Group Confirmation

Application in Drug Design: A Hypothesis-Driven Approach

Given its structure, this molecule can be advanced through several discovery funnels.

Application 3.1: Antimicrobial Drug Discovery

The nitroaromatic motif is a validated pharmacophore for antibacterial and antiparasitic agents. The proposed mechanism involves the enzymatic reduction of the nitro group within the pathogen, leading to the formation of cytotoxic radicals.

G A Molecule Enters Pathogen Cell D Nitro Group (R-NO₂) A->D B Nitroreductase Enzyme E Nitroso Radical (R-NO₂⁻˙) B->E Reduction C e⁻ (from NADH/NADPH) C->B D->E F Further Reduction E->F G Reactive Nitrogen Species (e.g., Nitroxyl, Hydroxylamine) F->G H DNA Damage G->H I Protein Dysfunction G->I J Lipid Peroxidation G->J K Cell Death H->K I->K J->K

Caption: Bioreductive activation of the nitro-pyrazole scaffold.

This protocol determines the lowest concentration of the compound that inhibits visible growth of a microorganism.

  • Preparation: Prepare a stock solution of the title compound in DMSO (e.g., 10 mg/mL). Prepare a 2-fold serial dilution series in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria).

  • Inoculation: Prepare a standardized inoculum of the test organism (e.g., E. coli, S. aureus) to a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration where no visible turbidity (growth) is observed. The result can be confirmed by measuring absorbance at 600 nm.

Application 3.2: Scaffold for Focused Library Synthesis

The carboxylic acid is a prime handle for creating a library of derivatives to explore SAR and potentially discover new activities.

  • Activation: Dissolve the pyrazole-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM. Add EDC (1.1 eq) and HOBt (1.1 eq) and stir at room temperature for 30 minutes.

  • Coupling: Add a diverse selection of primary or secondary amines (1.2 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: Perform a standard aqueous work-up to remove water-soluble reagents. Purify the resulting amide products using column chromatography or preparative HPLC. This parallel synthesis approach can rapidly generate dozens of analogues for screening.

Concluding Remarks

This compound represents a molecule of high potential, situated at the intersection of known pharmacophores. While it requires initial synthetic and characterization efforts, its structure provides a clear, hypothesis-driven path toward applications in antimicrobial discovery and as a versatile scaffold for medicinal chemistry campaigns. The protocols outlined herein provide a robust framework for any research group to begin investigating this promising chemical entity.

References

  • Faria, R. V., et al. (2017). Pyrazoles: A Review of Their Biological Importance. Revista Virtual de Química. Available at: [Link]

  • Aggarwal, N., & Kumar, R. (2013). A review on recent developments in the chemistry and biological significance of pyrazole derivatives. European Journal of Medicinal Chemistry.
  • Shinde, V., et al. (2021). Nitro-aromatic compounds in drug discovery. RSC Medicinal Chemistry.
  • Upadhayaya, R. S., et al. (2009). Novel 5-nitro-furan-2-yl and 5-nitro-thiophen-2-yl derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole as potential antitubercular agents. Bioorganic & Medicinal Chemistry.
  • Tibbetts, A. S., & De Paskuale, A. P. (2020). The Bioreductive Activation of Nitroaromatic Drugs. Antimicrobial Agents and Chemotherapy.

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Pyrazole Ring Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of pyrazole rings. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of introducing nitro groups onto the pyrazole scaffold. The pyrazole ring, a cornerstone in many pharmaceuticals and energetic materials, presents unique challenges during electrophilic nitration due to its electronic properties and the presence of two nitrogen atoms.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions in Pyrazole Nitration

This section addresses specific problems that you might encounter during the nitration of pyrazole rings, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers

Symptom: Your reaction yields a mixture of C4-nitro, C3/C5-nitro, and/or N-nitro pyrazoles, leading to difficult purification and low yield of the desired product.

Cause: The regiochemical outcome of pyrazole nitration is highly sensitive to the electronic nature of the pyrazole ring and the reaction conditions.[3] The C4 position is generally the most electron-rich and kinetically favored site for electrophilic attack.[3][4] However, substituents and the reaction medium can alter this preference.

  • Under strongly acidic conditions (e.g., HNO₃/H₂SO₄): The pyrazole ring is protonated to form a pyrazolium ion. This deactivates the ring towards electrophilic attack, and if other reactive sites are present (like a phenyl substituent), nitration may occur there instead.[3][5]

  • Milder conditions: These can sometimes lead to a mixture of products if the energy barriers for attack at different positions are similar.

Solutions:

  • For C4-Nitration:

    • Use a Milder Nitrating Agent: Acetyl nitrate (generated in situ from nitric acid and acetic anhydride) is often selective for the C4 position.[3] This avoids extensive protonation of the pyrazole ring.

    • Control Temperature: Running the reaction at lower temperatures (e.g., 0°C) can enhance selectivity.[3]

  • For C3/C5-Nitration:

    • These positions are generally less reactive towards electrophiles.[4] Achieving substitution at C3 or C5 often requires specific starting materials or multi-step synthetic routes. Direct nitration is challenging and often proceeds on free base species.[6]

Decision-Making Workflow for Regioselectivity Issues

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole nitration.

Issue 2: Formation of N-Nitropyrazole Instead of C-Nitropyrazole

Symptom: The primary or sole product of your reaction is the N-nitrated pyrazole, which may be unstable.

Cause: N-nitration occurs when the N1 position of the pyrazole ring is unsubstituted and acts as a nucleophile.[3] This is more likely to happen under less acidic conditions where the nitrogen atom is not protonated.[3] N-nitropyrazoles are often intermediates that can rearrange to C-nitropyrazoles under thermal or acidic conditions.[2][7][8][9][10]

Solutions:

  • Promote Rearrangement: If the N-nitropyrazole has formed, you can attempt to rearrange it to the more stable C-nitro isomer (often the 3-nitro or 4-nitro product) by heating the reaction mixture or treating it with a strong acid like sulfuric acid.[2][7][9]

  • Protect the N1 Position: If N-nitration is consistently a problem and rearrangement is not desired or efficient, protect the N1 position with a suitable group (e.g., an alkyl or aryl group) before carrying out the nitration.

  • Use a Different Nitrating System: A newly developed powerful nitrating reagent, 5-methyl-1,3-dinitro-1H-pyrazole, can act as a controllable source of the nitronium ion for C-H nitration, avoiding direct N-nitration of the substrate.[11]

Reaction Pathway: N-Nitration and Rearrangement

G cluster_0 N-Nitration Pathway cluster_1 Rearrangement A Unsubstituted Pyrazole B N-Nitropyrazole (Intermediate) A->B Milder Nitrating Agent (e.g., HNO₃/Ac₂O) C 3-Nitropyrazole B->C Thermal/Acidic Conditions D 4-Nitropyrazole B->D Acidic Conditions (e.g., H₂SO₄)

Caption: Formation of N-nitropyrazole and subsequent rearrangement to C-nitropyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of pyrazole often low-yielding?

A1: Direct nitration of unsubstituted pyrazole can be inefficient due to several factors. The use of strong mixed acids (HNO₃/H₂SO₄) leads to the formation of the deactivated pyrazolium ion, which requires harsh conditions (high temperatures) for nitration to proceed, often resulting in side reactions and decomposition.[12] Milder conditions might favor the formation of N-nitropyrazole, which then requires a separate rearrangement step that may not be quantitative.[2][9] Reports of direct nitration to 4-nitropyrazole show yields around 56%.[13] However, optimized one-pot, two-step methods using fuming nitric and sulfuric acids have achieved yields up to 85%.[13][14]

Q2: How do substituents on the pyrazole ring affect nitration?

A2: Substituents have a profound impact on both the rate and regioselectivity of nitration:

  • Electron-donating groups (EDGs) like alkyl groups activate the ring, making it more susceptible to electrophilic attack. The directing effect of the EDG will compete with the inherent preference for C4 substitution.

  • Electron-withdrawing groups (EWGs) such as nitro or cyano groups deactivate the ring, making nitration more difficult and requiring harsher conditions.[3] For instance, introducing a nitro group into N-(fluorodinitroethyl)pyrazoles requires specific conditions.[15]

  • Bulky substituents at the N1, C3, or C5 positions can sterically hinder attack at adjacent positions, thereby increasing the selectivity for the less hindered C4 position.[3]

Q3: What are the best practices for nitrating a 1-phenylpyrazole?

A3: The nitration of 1-phenylpyrazole is a classic example of competing reaction sites. The outcome is highly dependent on the reaction conditions:[3]

  • For selective nitration at the C4 position of the pyrazole ring: Use a milder nitrating system like nitric acid in acetic anhydride (acetyl nitrate) at a low temperature (e.g., 0°C). These conditions favor attack on the more nucleophilic pyrazole ring.[3][16]

  • For selective nitration at the para-position of the phenyl ring: Use a strong mixed acid system (concentrated HNO₃/H₂SO₄). In this medium, the pyrazole nitrogen is protonated, deactivating the heterocyclic ring and directing the electrophilic attack to the less deactivated phenyl ring.[3][5]

Q4: Are there "greener" or safer alternatives to traditional nitrating agents?

A4: Research is ongoing to develop more environmentally friendly and safer nitration protocols. Some alternatives to mixed acids include:

  • Solid acid catalysts: Zeolites or silica in combination with fuming nitric acid have been used for the synthesis of 4-nitropyrazole from 4-iodopyrazole.[2][13]

  • N-nitro compounds as nitrating agents: As mentioned, reagents like 5-methyl-1,3-dinitro-1H-pyrazole can offer greater control and milder reaction conditions.[11] The goal is to move away from harsh, corrosive acids and reduce the formation of hazardous byproducts.[2]

Experimental Protocols

Protocol 1: Selective Synthesis of 4-Nitro-1-phenylpyrazole [3]

  • Preparation: Dissolve 1-phenylpyrazole in acetic anhydride (Ac₂O) in a flask equipped with a stirrer and a thermometer.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride to the pyrazole solution. It is critical to maintain the reaction temperature at 0°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stand at 0°C for several hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization.

Protocol 2: Selective Synthesis of 1-(p-Nitrophenyl)pyrazole [3]

  • Preparation: Add 1-phenylpyrazole portion-wise to concentrated sulfuric acid (H₂SO₄) in a flask, keeping the temperature below 10°C.

  • Reagent Addition: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid. Cool this mixture and add it dropwise to the pyrazole solution, ensuring the temperature does not exceed 12-15°C.

  • Reaction: Stir the mixture at this temperature for 1-2 hours after the addition is complete.

  • Work-up: Pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

Table 1: Comparison of Nitrating Conditions for 1-Phenylpyrazole

Desired ProductNitrating SystemSolventTemperatureKey Consideration
4-Nitro-1-phenylpyrazoleHNO₃ / Ac₂OAcetic Anhydride0°CMilder conditions to avoid protonation of the pyrazole ring.[3][16]
1-(p-Nitrophenyl)pyrazoleHNO₃ / H₂SO₄Sulfuric Acid< 15°CStrong acid protonates and deactivates the pyrazole ring.[3][5]

References

  • On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a[13][17] sigmatropic nitro migration. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available at: [Link]

  • Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). Available at: [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. Available at: [Link]

  • (PDF) Nitropyrazoles (review) - ResearchGate. Available at: [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pyrazole. Available at: [Link]

  • Selective O- and N-nitration of steroids fused to the pyrazole ring - ResearchGate. Available at: [Link]

  • reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives - Canadian Science Publishing. Available at: [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts - ResearchGate. Available at: [Link]

  • [ 19651 Austin, Blackborow, Ridd, and Smith 100. The Kinetics and Mechanism of Heteroaromatic Nitration. Part 11.1 Pyraxole and - RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/1965/j1/j19650000100
  • Review on synthesis of nitropyrazoles - ResearchGate. Available at: [Link]

  • The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • ON THE QUESTION OF THE MOLECULAR MECHANISM OF N-NITROPYRAZOLE REARRANGEMENT | Chemistry of Heterocyclic Compounds. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. Available at: [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - MDPI. Available at: [Link]

  • Pyrazoles. VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PubMed Central. Available at: [Link]

  • (PDF) Nitropyrazoles - ResearchGate. Available at: [Link]

  • Direct nitration of five membered heterocycles - ResearchGate. Available at: [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - Preprints.org. Available at: [Link]

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES - Canadian Science Publishing. Available at: [Link]

  • Manipulating nitration and stabilization to achieve high energy - PMC - PubMed Central. Available at: [Link]

Sources

Technical Support Center: Purification of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility in your experiments.

Introduction to Purification Challenges

This compound possesses a unique combination of functional groups that can present specific purification challenges. The presence of a carboxylic acid, a nitro group, and a pyrazole ring system influences its solubility, polarity, and potential for interactions with chromatographic media. This guide will help you navigate these challenges to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route employed. However, common impurities may include:

  • Unreacted starting materials: Such as the corresponding ester precursor if the carboxylic acid is prepared by hydrolysis.

  • Regioisomers: Depending on the synthetic strategy, other isomeric forms of the pyrazole may be generated.

  • Byproducts of nitration: If nitration is a step in the synthesis, over-nitrated or incompletely nitrated species can be present.

  • Residual solvents: Solvents used in the reaction or initial work-up can be retained in the crude product.

  • Inorganic salts: From reagents or work-up procedures (e.g., neutralization steps).[1]

Q2: I'm observing significant streaking of my compound on a silica gel TLC plate. What is the cause and how can I fix it?

A2: Streaking of carboxylic acids on silica gel is a frequent issue. It arises from the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[1] This can lead to a mixture of protonated and deprotonated forms of your compound, causing it to tail or streak along the plate.

To resolve this, you should add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This ensures that the carboxylic acid remains fully protonated, minimizing its interaction with the silica and allowing it to move as a more compact and well-defined spot.

Q3: My purified product is a sticky oil or gum instead of a solid. What should I do?

A3: The inability to obtain a solid product can be due to several factors:

  • Residual Solvents: Small amounts of trapped solvent can prevent crystallization. Try dissolving the oil in a minimal amount of a low-boiling solvent (like dichloromethane or ethyl acetate) and then removing the solvent under high vacuum for an extended period.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. In this case, an additional purification step may be necessary. Consider a different recrystallization solvent system or switch to column chromatography.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might be an amorphous solid or oil at room temperature. Try different crystallization conditions (e.g., different solvents, cooling rates) to encourage the formation of a stable crystalline form.

Troubleshooting Purification by Recrystallization

Recrystallization is often the first-choice for purifying solid carboxylic acids. However, finding the right conditions is crucial for success.

Problem 1: The compound will not dissolve in the chosen solvent, even with heating.

  • Cause: The solvent is too non-polar for your highly polar compound.

  • Solution:

    • Select a more polar solvent. Refer to the solvent polarity chart below. Alcohols like methanol or ethanol are often good starting points for polar compounds.[2]

    • Use a solvent mixture. You can dissolve your compound in a good (more polar) solvent and then add a poor (less polar) anti-solvent dropwise until turbidity persists. Then, heat the mixture until it becomes clear and allow it to cool slowly.

Problem 2: The compound dissolves at room temperature or in cold solvent.

  • Cause: The solvent is too polar, and your compound is too soluble.

  • Solution:

    • Choose a less polar solvent.

    • If using a solvent mixture, you have added too much of the "good" solvent. Try reducing the proportion of the more polar solvent.

Problem 3: No crystals form upon cooling.

  • Cause: The solution is not supersaturated, or nucleation is slow.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.

      • Add a seed crystal of the pure compound.

      • Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

    • Cool to a lower temperature: Place the flask in an ice bath or refrigerator.

Problem 4: The product "oils out" instead of crystallizing.

  • Cause: The solution is too concentrated, or the cooling is too rapid. The solubility of the compound is exceeded before it can form an ordered crystal lattice.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add more solvent to make the solution less concentrated.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.

Recrystallization Solvent Selection Table
SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good for highly polar compounds.
Methanol6.665A versatile polar solvent.
Ethanol5.278Similar to methanol, but less volatile.
Isopropanol4.382A good alternative to ethanol.
Acetonitrile6.282A polar aprotic solvent.
Ethyl Acetate4.377A moderately polar solvent.
Toluene2.4111A non-polar aromatic solvent.
Heptane/Hexane0.098/69Non-polar solvents, often used as anti-solvents.

Troubleshooting Purification by Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[3][4]

Problem 1: The compound does not move from the origin (Rf = 0).

  • Cause: The eluent is not polar enough to move the highly polar carboxylic acid.

  • Solution:

    • Increase the polarity of the eluent. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • Add a small amount of a more polar solvent, such as methanol. A common mobile phase for polar compounds is dichloromethane with a small percentage of methanol.

    • Incorporate an acid modifier. As with TLC, add 0.5-1% acetic or formic acid to the eluent to suppress deprotonation of the carboxylic acid and reduce tailing.[1]

Problem 2: The compound elutes too quickly (Rf close to 1).

  • Cause: The eluent is too polar.

  • Solution:

    • Decrease the polarity of the eluent. Increase the proportion of the less polar solvent (e.g., increase the percentage of hexane).

Problem 3: Poor separation between the product and an impurity.

  • Cause: The polarities of the two compounds are too similar in the chosen solvent system.

  • Solution:

    • Use a shallower polarity gradient. If running a gradient elution, make the increase in polarity more gradual.

    • Try a different solvent system. Sometimes, changing the nature of the solvents (e.g., from an ethyl acetate/hexane system to a dichloromethane/methanol system) can improve selectivity and enhance separation.

    • Ensure proper column packing and loading. A poorly packed column or overloading the column with too much crude material can lead to broad peaks and poor resolution.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and with gentle heating. A good single solvent will dissolve the compound when hot but not when cold. Alternatively, identify a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent (or "good" solvent) to just dissolve the compound. Use a magnetic stir bar for even heating and dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the desired product from crystallizing prematurely.

  • Crystallization:

    • Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Solvent/Anti-solvent: While the solution of the compound in the "good" solvent is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For final drying, place the crystals in a desiccator under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC. The target compound should have an Rf value of approximately 0.2-0.4 for good separation. Remember to add 0.5-1% acetic or formic acid to the eluent.[1]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Troubleshooting Logic for Recrystallization

G start Start Recrystallization dissolve Dissolve crude in hot solvent start->dissolve cool Cool solution dissolve->cool troubleshoot_solubility Troubleshoot: - Change solvent - Use solvent pair dissolve->troubleshoot_solubility If insoluble oiling_out Oils out? cool->oiling_out crystals Crystals form? collect Collect & Dry Crystals crystals->collect Yes troubleshoot_nucleation Troubleshoot: - Scratch flask - Add seed crystal - Concentrate solution crystals->troubleshoot_nucleation No oiling_out->crystals No troubleshoot_oiling Troubleshoot: - Reheat & add more solvent - Cool more slowly oiling_out->troubleshoot_oiling Yes end Pure Product collect->end troubleshoot_nucleation->cool troubleshoot_oiling->dissolve

Caption: A decision-making workflow for troubleshooting common issues during recrystallization.

General Purification Workflow

G crude Crude Product is_solid Is the product a solid? crude->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oil/Gum) recrystallize_ok Successful? recrystallize->recrystallize_ok recrystallize_ok->column No pure_product Pure Product recrystallize_ok->pure_product Yes column->pure_product

Caption: A general workflow for selecting a purification method for this compound.

References

  • PMC. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. [Link]

  • MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • MDPI. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. [Link]

  • Google P
  • Google Patents. Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

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Technical Support Center: Scale-Up Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure a safe, efficient, and successful scale-up of this important chemical intermediate.

The synthesis of this compound involves the electrophilic nitration of an electron-rich pyrazole ring.[1] While straightforward at the lab scale, scaling this process introduces significant challenges, primarily related to reaction kinetics, thermal management, and safety.[2][3] This document aims to address these challenges directly, offering practical solutions grounded in established chemical principles.

Proposed Synthetic Pathway

The most direct route for this synthesis is the nitration of the starting material, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack, making it the preferred site for nitration.[1][4]

Synthesis_Pathway SM 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid P This compound SM->P Nitration R Nitrating Agent (e.g., HNO₃ / H₂SO₄) R->SM

Caption: Reaction scheme for the nitration of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Detailed Scale-Up Experimental Protocol

This protocol is a recommended starting point for a scale-up synthesis. Warning: This reaction is highly exothermic and involves corrosive and oxidizing acids. A thorough risk assessment must be conducted before proceeding.[5][6] All operations should be performed in a walk-in fume hood or a reactor with appropriate ventilation and secondary containment.

Reagents and Equipment:

  • Reactor: 20 L jacketed glass reactor with overhead stirring, temperature probe, and a dropping funnel.

  • Starting Material: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (1.0 kg, 7.14 mol).[7]

  • Acids: Concentrated Sulfuric Acid (98%, ~5 L) and Fuming Nitric Acid (90%, ~0.5 L, 7.14 mol).

  • Cooling System: Chiller capable of maintaining a jacket temperature of -10°C to 0°C.

  • Quenching: Large vessel with crushed ice/water (20 kg).

  • Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, and a face shield are mandatory.[5]

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Acid Charge: Carefully charge the concentrated sulfuric acid (~5 L) into the reactor.

  • Cooling: Start the chiller and cool the sulfuric acid to 0-5°C with moderate agitation.

  • Substrate Addition: Slowly add the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 kg) portion-wise to the sulfuric acid. Maintain the internal temperature below 15°C. The substrate should fully dissolve.

  • Nitrating Agent Addition: Once the substrate is dissolved and the solution is cooled back to 0-5°C, begin the dropwise addition of fuming nitric acid via the dropping funnel.

    • CRITICAL: The addition rate must be carefully controlled to maintain the internal temperature between 5-10°C. A runaway reaction can occur if the temperature rises uncontrollably.[8]

    • The total addition time should be no less than 2-3 hours.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 5-10°C for an additional 1-2 hours. Monitor the reaction progress by taking aliquots, quenching them in ice water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly transfer the reaction mixture onto a vigorously stirred slurry of crushed ice (20 kg). This should be done carefully to control the exotherm from the acid dilution. The product is expected to precipitate as a solid.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7) to remove residual acids.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis.

Troubleshooting_Workflow Start Problem Observed Q1 Low Yield / Incomplete Reaction? Start->Q1 Q2 Impurity Formation (e.g., Isomers)? Start->Q2 Q3 Temperature Control Issue? Start->Q3 A1 Cause: Insufficient nitrating agent or reaction time. Solution: Increase reaction time at 5-10°C. Check acid concentrations. Q1->A1 Yes A2 Cause: Temperature too high, leading to side reactions. Solution: Ensure strict temperature control (<10°C). Check purity of starting material. Q2->A2 Yes A3 Cause: Addition rate too fast or inadequate cooling. Solution: Reduce addition rate. Ensure chiller is at maximum capacity. Review heat transfer calculations for the scale. Q3->A3 Yes

Caption: A workflow for troubleshooting common synthesis issues.

Q1: The reaction is sluggish or incomplete, resulting in a low yield.

  • Possible Cause: The reaction conditions may not be sufficiently forcing. The activity of the nitrating agent can be diminished if the acids are not concentrated enough.

  • Solution:

    • Verify Reagent Quality: Ensure that concentrated (98%) sulfuric acid and fuming (90%+) nitric acid were used. Water content can significantly slow the reaction.

    • Increase Reaction Time: Hold the reaction mixture for a longer period (e.g., 3-4 hours) at the target temperature after the nitric acid addition is complete.

    • Slight Temperature Increase: If extending the time is ineffective, consider raising the reaction temperature cautiously to 10-15°C, while being prepared for an increased rate of heat generation.[8]

Q2: The final product is contaminated with significant impurities or isomers.

  • Possible Cause: Nitration reactions can produce by-products if not properly controlled. High temperatures can lead to the formation of dinitrated species or oxidative degradation.

  • Solution:

    • Strict Temperature Control: This is the most critical parameter. Localized "hot spots" due to poor agitation or too-rapid addition can cause side reactions.[8] Ensure the internal temperature never exceeds 10°C during addition.

    • Optimize Stoichiometry: Using a large excess of nitric acid can promote dinitration. Use a molar equivalent or a very slight excess (1.0-1.05 eq) of nitric acid.

    • Purification: If impurities persist, recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be necessary after isolation.

Q3: We are struggling to control the internal temperature during the nitric acid addition.

  • Possible Cause: This indicates that heat is being generated faster than the cooling system can remove it, which is a primary risk factor for a thermal runaway.[2]

  • Solution:

    • IMMEDIATELY STOP ADDITION: Halt the feed of nitric acid.

    • Ensure Maximum Cooling: Verify the chiller is running at its lowest set point and that there is good circulation in the reactor jacket.

    • Reduce Addition Rate: Once the temperature is back under control, resume the addition at a significantly slower rate.

    • Review Scale-Up Calculations: The surface-area-to-volume ratio decreases on scale-up, reducing heat transfer efficiency.[3] You may need a more powerful cooling system or need to dilute the reaction mixture further (though this can affect reaction rates).

Frequently Asked Questions (FAQs)

Q: Why is a mixed acid (HNO₃/H₂SO₄) system recommended for this nitration?

A: The sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][9] This system is highly effective for nitrating moderately activated aromatic rings like pyrazoles.

Q: Are there alternative, potentially safer, nitrating agents for scale-up?

A: Yes, for some substrates, milder conditions can be used. A common alternative is using nitric acid in acetic anhydride, which forms acetyl nitrate.[4] This system is less aggressive and operates at lower temperatures, which can improve selectivity and safety. However, its effectiveness for this specific substrate would need to be evaluated at a small scale first. N-nitropyrazoles have also been investigated as versatile nitrating reagents.[10]

Q: What are the absolute critical safety considerations?

A:

  • Thermal Hazard: The reaction is highly exothermic. A loss of cooling can lead to a thermal runaway, rapid gas evolution (NOx), and potential reactor over-pressurization.[2][5]

  • Corrosivity: The acids used are extremely corrosive and can cause severe chemical burns.[6]

  • Gas Evolution: Toxic nitrogen oxide (NOx) fumes can be produced, especially if the reaction overheats. All operations must be conducted in a well-ventilated area.[5]

  • Quenching: The quenching process is also highly exothermic. Adding the acid mixture too quickly to ice can cause violent boiling and splashing.

Q: How should an emergency like a thermal runaway be handled?

A: An emergency plan must be in place.[5] The primary goal is to stop the reaction and cool the reactor. This may involve:

  • Stopping all reagent feeds.

  • Applying emergency cooling.

  • Preparing a quench solution (e.g., a large volume of cold water or a suitable basic solution) to neutralize the reaction, but this should only be done if the reactor is designed to handle such a rapid quench.[8]

Quantitative Data and Parameters

The following table summarizes the key parameters for the described scale-up synthesis.

ParameterRecommended ValueJustification & Notes
Substrate Amount 1.0 kg (7.14 mol)Starting point for pilot scale.
H₂SO₄ Volume ~5 L (~5 volumes)Acts as solvent and catalyst; ensures fluidity.
HNO₃ Stoichiometry 1.0 - 1.05 eqMinimizes risk of dinitration.
Addition Temperature 5 - 10°CCritical for controlling exotherm and selectivity.[8]
Reaction Time 1 - 2 hours post-additionMonitor by HPLC for completion.
Agitation Speed 100 - 200 RPMMust be sufficient to ensure good mixing and heat transfer.
Expected Yield 80 - 90%Dependent on strict control of reaction parameters.
Expected Purity >98%May require recrystallization to remove minor impurities.

References

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advances in Shell Programming.
  • Chemistry, Process Design, and Safety for the Nitration Industry. DOKUMEN.PUB.
  • Nitration reaction safety. YouTube.
  • Effect of solvent on the regioselectivity of pyrazole nitration. Benchchem.
  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis. ChemicalBook.
  • NITRIC ACID SAFETY. University of Washington.
  • Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem.
  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au.
  • Pyrazole. SlideShare.
  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. Santa Cruz Biotechnology.
  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97%. Sigma-Aldrich.
  • Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.

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Validation & Comparative

A Comparative Analysis of the Biological Efficacy of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid and Other Nitro-pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a nitro group onto the pyrazole ring can significantly modulate the electronic and steric properties of the molecule, often leading to enhanced biological efficacy.[3] This guide provides a comprehensive comparison of the biological efficacy of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid and other structurally related nitro-pyrazole derivatives. We will delve into their synthesis, antimicrobial, antifungal, and anti-inflammatory activities, supported by experimental data and detailed protocols to provide a practical resource for researchers in the field.

The Significance of the Nitro Group and Methyl Substitution

The position and nature of substituents on the pyrazole ring play a crucial role in determining the biological activity of the resulting compounds. The nitro group, being a strong electron-withdrawing group, can enhance the interaction of the molecule with biological targets and is a key feature in many biologically active compounds.[3] Methyl groups, on the other hand, can influence the lipophilicity and metabolic stability of the compound, thereby affecting its pharmacokinetic profile. The specific substitution pattern of this compound, with methyl groups at the 1 and 5 positions and a nitro group at the 4-position, presents a unique scaffold for biological investigation.

Synthesis of Nitro-pyrazole Carboxylic Acids

The synthesis of pyrazole derivatives can be achieved through various methods, with the Knorr pyrazole synthesis being a classic and versatile approach involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For nitro-substituted pyrazoles, a common strategy involves the nitration of a pre-formed pyrazole ring.

Below is a generalized synthetic scheme for obtaining 4-nitropyrazole-3-carboxylic acid derivatives.

Synthesis reagents Hydrazine derivative + 1,3-Dicarbonyl compound pyrazole_core Substituted Pyrazole reagents->pyrazole_core Knorr Synthesis nitro_pyrazole 4-Nitro-pyrazole derivative pyrazole_core->nitro_pyrazole Nitration nitration Nitrating Agent (e.g., HNO3/H2SO4) carboxylic_acid 4-Nitro-pyrazole -3-carboxylic acid nitro_pyrazole->carboxylic_acid (if starting from ester) hydrolysis Hydrolysis

Caption: Generalized synthetic pathway to 4-nitropyrazole-3-carboxylic acids.

Experimental Protocol: Synthesis of 4-Nitropyrazole-3-carboxylic acid

This protocol describes a general method for the synthesis of 4-nitropyrazole-3-carboxylic acid, which can be adapted for the synthesis of its N-methylated and C-methylated analogs.

Materials:

  • Substituted pyrazole-3-carboxylate

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Nitration: To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add the substituted pyrazole-3-carboxylate with constant stirring.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice.

  • Filter the precipitated solid, wash with cold water until neutral, and dry to obtain the nitro-pyrazole ester.

  • Hydrolysis: Reflux the obtained nitro-pyrazole ester with an aqueous solution of sodium hydroxide.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-nitropyrazole-3-carboxylic acid derivative.

Comparative Biological Efficacy

While specific data for this compound is limited in publicly available literature, we can infer its potential efficacy by examining structurally similar compounds.

Antimicrobial and Antifungal Activity

Nitro-pyrazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The presence of the nitro group is often associated with enhanced activity.

Compound/DerivativeOrganism(s)Activity (MIC/EC50)Reference
Pyrazole derivative with nitro groupBacillus cereusMIC: 128 µg/mL[4]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideEscherichia coliMIC: 0.25 µg/mL[5]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidisMIC: 0.25 µg/mL[5]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamideAspergillus nigerMIC: 1 µg/mL[5]
Isoxazolol pyrazole carboxylate 7aiRhizoctonia solaniEC50: 0.37 µg/mL[6]

Structure-Activity Relationship Insights:

  • The presence of a nitro group on a phenyl ring attached to the pyrazole core, as seen in 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, leads to potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

  • The position of electronegative atoms and the associated charges are crucial in determining the strength of antifungal activity.[7]

  • For pyrazole carboxamides, the nature of the substituent on the amide nitrogen significantly influences the antifungal activity.[6]

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

This method is a standard procedure for the preliminary screening of antimicrobial activity.[8][9][10]

Materials:

  • Nutrient agar plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic solution (positive control)

  • Solvent (negative control)

  • Sterile cork borer (6 mm diameter)

  • Micropipette

  • Incubator

Procedure:

  • Inoculation of Agar Plates: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard. Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the nutrient agar plates.

  • Well Preparation: Use a sterile cork borer to create wells of 6 mm diameter in the inoculated agar plates.

  • Loading of Test Compounds: Add a defined volume (e.g., 100 µL) of the test compound solution, standard antibiotic, and solvent control into separate wells.

  • Pre-diffusion: Allow the plates to stand for 1 hour at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Agar_Well_Diffusion cluster_0 Agar Well Diffusion Workflow A 1. Inoculate agar plate with bacteria B 2. Create wells in the agar A->B C 3. Add test compound, positive and negative controls B->C D 4. Incubate the plate C->D E 5. Measure the zone of inhibition D->E

Caption: Workflow for the agar well diffusion assay.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some, like celecoxib, being widely used clinically. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.

Compound/DerivativeAssayResultReference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced paw edemaBetter activity than Diclofenac sodium[5]
Pyrazole-3(5)-carboxylic acid derivativesCarrageenan-induced paw edemaPotent anti-inflammatory activity[11]

Structure-Activity Relationship Insights:

  • The presence of a 4-nitrophenyl group in certain pyrazole derivatives has been shown to confer better anti-inflammatory activity compared to standard drugs like diclofenac sodium.[5]

  • The carboxylic acid moiety is a common feature in many anti-inflammatory pyrazole derivatives, suggesting its importance for activity.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible in vivo model for evaluating the acute anti-inflammatory activity of compounds.[4][12][13]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound suspension/solution

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (e.g., control, standard, and test groups). Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema and Inhibition: Calculate the percentage increase in paw volume (edema) for each group and the percentage inhibition of edema by the test and standard drugs compared to the control group.

Paw_Edema_Assay cluster_1 Carrageenan-Induced Paw Edema Workflow F 1. Administer test compound/ vehicle to rats G 2. Inject carrageenan into the rat's paw F->G H 3. Measure paw volume at different time intervals G->H I 4. Calculate percentage of edema inhibition H->I

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

While direct experimental data on the biological efficacy of this compound is not extensively available, the analysis of structurally related nitro-pyrazole derivatives provides a strong rationale for its potential as a bioactive compound. The presence of the 4-nitro group is a key determinant for potent antimicrobial and anti-inflammatory activities in many pyrazole scaffolds. The methyl substitutions at the N1 and C5 positions are likely to influence its pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of this compound and its derivatives. Comparative studies against a panel of clinically relevant microbial strains and in various in vivo models of inflammation are warranted to fully elucidate its therapeutic potential. Furthermore, mechanistic studies to identify the specific molecular targets will be crucial for the rational design of more potent and selective nitro-pyrazole-based therapeutic agents. This guide provides the foundational knowledge and experimental framework for researchers to embark on such investigations.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-840.
  • Al-Mohson, Z. M. (2021). Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. Egyptian Journal of Chemistry, 64(8), 425-432.
  • BenchChem. (2023).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Gomha, S. M., et al. (2019). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Chinese Chemical Society, 66(5), 523-531.
  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • Hajhashemi, V., et al. (2018). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 50(5), 241–247.
  • Inotiv. (n.d.).
  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Sahu, J. K., et al. (2012). Synthesis and evaluation of some novel pyrazole derivatives for anti-inflammatory and antimicrobial activity. Journal of Applied Pharmaceutical Science, 2(12), 104-109.
  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2–15.
  • Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules (Basel, Switzerland), 20(3), 4383–4394.
  • Taha, M., et al. (2019).
  • Vrobel, R., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7769-7782.
  • Yilmaz, F., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86–96.
  • Al-Hourani, B. J. (2010). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 511-517.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry. Its prevalence in blockbuster drugs such as Celecoxib, Rimonabant, and various agrochemicals underscores the enduring importance of this five-membered aromatic ring containing two adjacent nitrogen atoms.[1][2][3][4] The continued interest in pyrazole derivatives necessitates a deep understanding of the synthetic routes available for their construction. This guide provides a comparative analysis of the most prominent methods for pyrazole synthesis, offering insights into their mechanisms, advantages, and practical applications to aid in the selection of the optimal synthetic strategy.

The Knorr Pyrazole Synthesis: A Classic and Reliable Route

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole core.[5][6][7] It involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound.[5][8][9] A variation of this reaction using a β-ketoester as the 1,3-dicarbonyl component leads to the formation of pyrazolones, which are also of significant interest in medicinal chemistry.[5][7]

Mechanism and Regioselectivity

The reaction proceeds through a series of condensation and cyclization steps.[6][8] The more nucleophilic nitrogen of the substituted hydrazine typically attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.[5][9]

When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, the reaction can potentially yield two regioisomers. The regioselectivity is often influenced by the reaction conditions and the nature of the substituents on both reactants.

Diagram: Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation hydrazine Hydrazine (R'-NHNH2) hydrazine->hydrazone cyclized Cyclized Intermediate (non-aromatic) hydrazone->cyclized Intramolecular Cyclization pyrazole Pyrazole cyclized->pyrazole Dehydration

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Advantages and Disadvantages
FeatureDescription
Advantages
Versatility A wide range of 1,3-dicarbonyl compounds and hydrazines can be used, allowing for the synthesis of a diverse library of substituted pyrazoles.
High Yields The formation of a stable aromatic ring often drives the reaction to completion, resulting in good to excellent yields.[5]
Simple Procedure The reaction is often straightforward to perform, typically requiring reflux in a suitable solvent.
Disadvantages
Regioselectivity Issues With unsymmetrical starting materials, the formation of regioisomeric mixtures can be a significant drawback, requiring tedious separation.
Harsh Conditions Some variations of the Knorr synthesis may require acidic catalysts and elevated temperatures, which might not be suitable for sensitive substrates.[6][8]
Hydrazine Toxicity Hydrazine and its derivatives are often toxic and should be handled with appropriate safety precautions.[5]

Paal-Knorr Pyrazole Synthesis: A Note on Nomenclature

While the Paal-Knorr synthesis is a cornerstone for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, its application to pyrazole synthesis is less direct and can be a source of confusion.[10][11][12] The classical Knorr synthesis, which utilizes 1,3-dicarbonyls and hydrazines, is the more accurate descriptor for the direct synthesis of pyrazoles.[11] However, some literature may refer to pyrazole syntheses from precursors that are structurally related to those in the Paal-Knorr synthesis, often under similar acidic or thermal conditions. For clarity, this guide will adhere to the distinction based on the dicarbonyl substrate (1,3- for Knorr pyrazole synthesis and 1,4- for Paal-Knorr furan/pyrrole/thiophene synthesis).

Synthesis from Chalcones: A Versatile Precursor Approach

Chalcones, which are α,β-unsaturated ketones, are readily available precursors for the synthesis of a wide variety of heterocyclic compounds, including pyrazoles.[1][13][14] The synthesis of pyrazoles from chalcones typically involves a cyclocondensation reaction with hydrazine or a substituted hydrazine.[13][15]

Mechanism

The reaction is initiated by the Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the carbonyl carbon, forming a pyrazoline intermediate. Subsequent oxidation or elimination leads to the formation of the aromatic pyrazole ring.

Diagram: Pyrazole Synthesis from Chalcones Workflow

Chalcone_Workflow start Start chalcone Chalcone (α,β-Unsaturated Ketone) start->chalcone hydrazine Hydrazine Derivative start->hydrazine reaction Cyclocondensation Reaction chalcone->reaction hydrazine->reaction pyrazoline Pyrazoline Intermediate reaction->pyrazoline oxidation Oxidation/Aromatization pyrazoline->oxidation product Pyrazole Product oxidation->product

Caption: Workflow for the synthesis of pyrazoles from chalcones.

Advantages and Disadvantages
FeatureDescription
Advantages
Readily Available Starting Materials Chalcones can be easily synthesized via the Claisen-Schmidt condensation of an aldehyde and a ketone.[15]
High Versatility The diversity of aldehydes and ketones that can be used to prepare chalcones allows for the synthesis of a wide range of substituted pyrazoles.[1]
Disadvantages
Multi-step Process This method often requires the pre-synthesis of the chalcone, adding an extra step to the overall process.
Potential for Side Reactions The reaction conditions need to be carefully controlled to avoid the formation of side products.

1,3-Dipolar Cycloaddition: A Modern and Efficient Approach

The 1,3-dipolar cycloaddition is a powerful and highly convergent method for the synthesis of five-membered heterocyclic rings, including pyrazoles.[16][17] This reaction typically involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or an alkyne equivalent (the dipolarophile).[16][17]

Mechanism and Regioselectivity

The reaction proceeds in a concerted fashion, where the three atoms of the dipole react with the two atoms of the dipolarophile to form the five-membered ring in a single step.[16] A significant advantage of this method is the potential for high regioselectivity, which is often predictable based on the electronic properties of the substituents on the diazo compound and the alkyne.[16][18] In many cases, the reaction can be performed as a one-pot procedure where the diazo compound is generated in situ, avoiding the need to handle these potentially hazardous intermediates.[16]

Advantages and Disadvantages
FeatureDescription
Advantages
High Regioselectivity The regiochemical outcome of the cycloaddition is often predictable and can lead to a single product isomer.[16][17]
Mild Reaction Conditions Many 1,3-dipolar cycloadditions can be carried out under mild, often room temperature, conditions.[19]
Convergent Synthesis This method allows for the rapid construction of complex pyrazole structures by bringing together two fragments in a single step.
Disadvantages
Handling of Diazo Compounds Diazo compounds can be toxic and explosive, requiring careful handling. However, in situ generation methods can mitigate this risk.[16]
Availability of Starting Materials The synthesis of specific diazo compounds or functionalized alkynes may be challenging.

Green and Microwave-Assisted Syntheses: Towards Sustainable Chemistry

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods.[20][21][22] This has led to the emergence of "green" pyrazole syntheses that utilize water as a solvent, solvent-free conditions, or recyclable catalysts.[20][21][23][24]

Microwave-assisted organic synthesis (MAOS) has also gained prominence as a tool to accelerate pyrazole synthesis.[2][25][26][27] Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions compared to conventional heating methods.[2][27][28]

These green and microwave-assisted approaches are not distinct methods in themselves but are rather enabling technologies that can be applied to the classical syntheses described above to improve their efficiency and sustainability.[2]

Comparative Summary of Pyrazole Synthesis Methods

MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Knorr Synthesis 1,3-Dicarbonyls, HydrazinesCondensation/cyclizationVersatile, high yieldsRegioselectivity issues, harsh conditions
From Chalcones Chalcones, HydrazinesCyclocondensationReadily available precursorsMulti-step, potential side reactions
1,3-Dipolar Cycloaddition Diazo compounds, Alkynes[3+2] CycloadditionHigh regioselectivity, mild conditionsHandling of diazo compounds
Green/Microwave VariousUse of green solvents/energy sourcesEnvironmentally friendly, rapidRequires specific equipment (microwave)

Experimental Protocol: Knorr Synthesis of 3,5-dimethyl-1-phenylpyrazole

This protocol is a representative example of the Knorr pyrazole synthesis.

Materials:

  • Acetylacetone (1,3-dicarbonyl)

  • Phenylhydrazine

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops).

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Safety Note: Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion and Future Outlook

The synthesis of pyrazoles is a well-established field with a rich history, yet it continues to evolve with the advent of new technologies and a growing emphasis on sustainable chemistry. The classical Knorr synthesis and the use of chalcone precursors remain robust and versatile methods for accessing a wide array of pyrazole derivatives. For more complex targets where regioselectivity is paramount, the 1,3-dipolar cycloaddition offers a powerful and elegant solution.

Looking forward, the integration of green chemistry principles and technologies like microwave synthesis and flow chemistry will undoubtedly play an increasingly important role in the development of more efficient, economical, and environmentally benign routes to this vital class of heterocyclic compounds. The choice of synthesis method will always depend on the specific target molecule, available resources, and desired scale of production. A thorough understanding of the strengths and weaknesses of each approach, as presented in this guide, is therefore essential for any scientist working in this exciting and impactful area of chemistry.

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A Senior Application Scientist's Guide to Validating the Anti-Inflammatory Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells. While acute inflammation is a protective and restorative process, its chronic, dysregulated state underpins a multitude of diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic landscape has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. However, their clinical utility is often hampered by significant gastrointestinal and cardiovascular side effects, primarily due to their non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2]

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry for developing safer and more selective anti-inflammatory agents.[3][4] The landmark discovery of Celecoxib, a diaryl-substituted pyrazole, revolutionized inflammation therapy.[5] Celecoxib's mechanism relies on the selective inhibition of COX-2, the isoform predominantly expressed at sites of inflammation, while sparing the constitutively expressed COX-1, which is crucial for gastric cytoprotection and platelet function.[2][6] This selectivity mitigates many of the risks associated with traditional NSAIDs.[1][6]

This guide provides a comprehensive framework for validating the anti-inflammatory activity of novel pyrazole derivatives, moving from high-throughput in vitro screening to definitive in vivo efficacy models. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis framework grounded in authoritative data.

The Validation Workflow: A Multi-Tiered Approach

A robust validation strategy follows a logical, tiered progression. It begins with broad, cost-effective in vitro assays to establish primary activity and mechanism, followed by more complex cell-based assays, and culminates in whole-organism (in vivo) models that assess physiological efficacy and safety.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Models a Primary Target Engagement (e.g., COX-1/COX-2 Enzyme Inhibition) c Cellular Efficacy (LPS-Stimulated Macrophages) a->c Confirm Mechanism b General Anti-Inflammatory Potential (e.g., Protein Denaturation Assay) b->c Validate Activity d Measurement of Mediators (NO, PGE2, TNF-α, IL-6) c->d Quantify Effect e Acute Inflammation Model (Carrageenan-Induced Paw Edema) d->e Test in Whole Organism f Pharmacokinetics & Safety (Ulcerogenic Potential) e->f Assess Therapeutic Window

Caption: A typical validation workflow for anti-inflammatory compounds.

Phase 1: Foundational In Vitro Screening

This initial phase aims to quickly identify promising candidates and elucidate their primary mechanism of action.

Direct Enzyme Inhibition: The COX-1/COX-2 Assay

The cornerstone for validating pyrazole derivatives is assessing their direct inhibitory effect on COX-1 and COX-2. This assay is critical for determining both potency (IC50 value) and, crucially, selectivity.

Expertise & Causality: The goal is to find compounds with a low IC50 for COX-2 and a high IC50 for COX-1, resulting in a high Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A high SI is a strong predictor of reduced gastrointestinal side effects.[1] We use purified ovine or human recombinant enzymes to ensure the observed effect is a direct interaction with the target, free from cellular complexity.

Protocol: COX Enzyme Inhibition Assay (Colorimetric)

  • Reagent Preparation: Prepare assay buffer, heme, colorimetric substrate (e.g., TMPD), and arachidonic acid (substrate). Prepare stock solutions of test pyrazole derivatives and reference compounds (Celecoxib, Indomethacin) in DMSO.

  • Enzyme Incubation: In a 96-well plate, add assay buffer, heme, and either purified COX-1 or COX-2 enzyme to designated wells.

  • Compound Addition: Add serial dilutions of the test compounds, reference drugs, or DMSO (vehicle control) to the wells. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the peroxidase activity of the COX enzyme.

  • Detection: Immediately add the colorimetric substrate. The enzyme will catalyze the oxidation of the substrate, causing a color change.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 590-620 nm) every minute for 5-10 minutes using a plate reader.

  • Calculation: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

General Anti-Inflammatory Potential: Protein Denaturation Assay

Protein denaturation is a well-established cause of inflammation in conditions like arthritis.[7][8] This simple assay provides a quick measure of a compound's ability to protect proteins from heat-induced denaturation.

Expertise & Causality: The principle is that anti-inflammatory agents can stabilize proteins, preventing their denaturation.[8] We use Bovine Serum Albumin (BSA) as the model protein because it is readily available and denatures upon heating in a predictable manner, leading to turbidity that can be measured spectrophotometrically.[7]

Protocol: Inhibition of Protein Denaturation

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) solution and 0.5 mL of the test pyrazole derivative at various concentrations (e.g., 100-500 µg/mL). A control consists of 0.5 mL BSA and 0.5 mL of vehicle (e.g., distilled water). Diclofenac sodium can be used as a positive control.[9]

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Measurement: After cooling, measure the turbidity of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Phase 2: Mechanistic Validation in Cell-Based Models

Once a compound shows promise in primary screening, its activity must be confirmed in a more biologically relevant context. Macrophage cell lines, such as RAW 264.7, are the workhorses for this phase.

Expertise & Causality: Macrophages are key players in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls, they activate inflammatory signaling pathways, primarily through NF-κB. This leads to the upregulation of COX-2 and the production of inflammatory mediators like nitric oxide (NO), prostaglandins (PGE2), and cytokines (TNF-α, IL-6). By measuring the reduction of these mediators in the presence of our pyrazole derivatives, we can confirm cellular efficacy.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Nucleus Nucleus NFkB->Nucleus COX2_Gene COX-2, iNOS, Cytokine Gene Transcription Nucleus->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Translation PGE2 Prostaglandin E2 (Inflammation, Pain) COX2_Protein->PGE2 AA Arachidonic Acid AA->COX2_Protein Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2_Protein Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Protocol: Inhibition of NO and Cytokine Production in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach 80-90% confluency.

  • Seeding: Seed the cells into a 96-well plate at a density of ~1x10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the test pyrazole derivatives. Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours to allow for the production and secretion of inflammatory mediators into the supernatant.

  • Supernatant Collection: Carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix an equal volume of supernatant with Griess reagent.

    • Incubate in the dark for 15 minutes.

    • Measure the absorbance at 540 nm. The amount of NO is proportional to the intensity of the pink color developed.

  • Cytokine Measurement (ELISA):

    • Quantify the concentration of key inflammatory cytokines like TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay): It is crucial to perform a concurrent cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed reduction in inflammatory mediators is due to specific anti-inflammatory activity and not general cytotoxicity.

Phase 3: In Vivo Efficacy and Safety Assessment

The final and most critical validation step is to demonstrate efficacy in a living organism. Animal models of inflammation are indispensable for this purpose.

Acute Inflammation: Carrageenan-Induced Paw Edema Model

This is the most widely used and validated model for screening acute anti-inflammatory activity.[10][11][12]

Expertise & Causality: Carrageenan, a seaweed polysaccharide, is a phlogistic agent that induces a biphasic inflammatory response when injected into the paw of a rodent.[12] The initial phase (0-1.5 hours) is mediated by histamine and serotonin. The second, more prolonged phase (after 1.5 hours) is characterized by the production of prostaglandins, involving the induction of COX-2.[12] Therefore, inhibition of paw edema in the second phase is a strong indicator of COX-2 inhibitory activity in vivo.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg), and Test Groups (pyrazole derivatives at various doses). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] * 100 Where ΔV is the change in paw volume from baseline.

Safety Assessment: Ulcerogenic Liability

A key advantage of selective COX-2 inhibitors is a better gastrointestinal safety profile. This must be validated.

Protocol: Acute Ulcerogenic Effect

  • Dosing: Following the final measurement in the paw edema model (or in a separate study with higher doses), euthanize the animals.

  • Stomach Excision: Carefully excise the stomach and open it along the greater curvature.

  • Examination: Wash the stomach with saline and examine the gastric mucosa for any signs of ulceration, hemorrhage, or lesions using a magnifying glass.

  • Scoring: Score the ulcer severity based on a predefined scale (e.g., 0 for no lesions, 1 for redness, 2 for minor lesions, etc.). Calculate an ulcer index for each group.[3]

Comparative Data Analysis

To contextualize the performance of novel pyrazole derivatives, their data must be compared against established standards.

CompoundCOX-2 IC50 (µM)[13]COX-1 IC50 (µM)Selectivity Index (SI)[9]% Paw Edema Inhibition (at 3h)[4][14]Ulcer Index[3]
Celecoxib (Standard) 0.04>15>375~70-80% at 10 mg/kg2.99
Indomethacin (Standard) 0.90.10.11~65-75% at 10 mg/kg>20
Test Pyrazole A Experimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
Test Pyrazole B Experimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value

Conclusion

The validation of pyrazole derivatives as anti-inflammatory agents is a systematic process that builds a bridge from molecular target engagement to physiological efficacy. By employing a tiered approach—from direct enzyme inhibition and cell-free assays to sophisticated cell-based models and conclusive in vivo studies—researchers can build a robust data package. A successful derivative will not only demonstrate potent COX-2 inhibition and efficacy in cellular and animal models but will also exhibit a high selectivity index and a favorable safety profile compared to non-selective NSAIDs. This comprehensive validation workflow ensures that only the most promising candidates, with a clear therapeutic advantage, advance in the drug development pipeline.

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structure-activity relationship of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationships of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic Acid Analogs

Introduction

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2][3][4] Pyrazole derivatives exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[4][5][6] This guide focuses on a specific, highly functionalized scaffold: This compound . We will conduct an in-depth analysis of its structure-activity relationships (SAR), exploring how systematic modifications to its core functional groups—the carboxylic acid, the nitro group, and the methyl substituents—influence its biological profile.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comparative framework, supported by experimental insights, to guide the rational design of novel pyrazole-based therapeutic agents.

The Core Scaffold: A Strategic Blueprint for Activity

The this compound molecule is a precisely arranged composite of functional groups, each contributing to its overall physicochemical and biological properties. Understanding the role of each component is fundamental to predicting the outcomes of structural modifications.

  • Pyrazole Core : This five-membered aromatic heterocycle provides a rigid and stable scaffold, orienting its substituents in a defined three-dimensional space for optimal interaction with biological targets.[4]

  • C3-Carboxylic Acid : This position is a primary handle for derivatization. As a hydrogen bond donor and acceptor, it can engage in critical interactions with target proteins. Its conversion into esters, amides, or other bioisosteres is a key strategy for modulating solubility, lipophilicity, membrane permeability, and metabolic stability.[7][8]

  • C4-Nitro Group : A potent electron-withdrawing group, the nitro moiety significantly influences the electronic character of the pyrazole ring. In some contexts, it is believed to act as a pro-drug element, undergoing in-vivo reduction to form reactive nitroso or hydroxylamino intermediates that can exert a biological effect.[7]

  • N1 and C5-Methyl Groups : These substituents impact the molecule's steric profile and lipophilicity. The N1-methyl group blocks tautomerization and provides a specific steric footprint, while the C5-methyl group can influence binding pocket interactions and protect the ring from metabolic degradation.

Below is a diagram illustrating the key positions on the pyrazole scaffold that are central to SAR studies.

Core scaffold and key modification sites.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole analogs can be significantly altered by modifying the substituents at the C3, C4, N1, and C5 positions. This section compares the effects of these modifications, drawing on published experimental data.

Modifications at the C3-Carboxylic Acid Position: The Gateway to Diverse Analogs

The conversion of the C3-carboxylic acid into amides and esters is the most common and impactful modification for this class of compounds. This strategy directly influences key drug-like properties.

  • Causality Behind the Choice : Converting the polar, ionizable carboxylic acid to a neutral amide or ester drastically increases lipophilicity.[7] This can enhance cell membrane permeability, improve oral bioavailability, and introduce new hydrogen bonding capabilities (in the case of amides) that can lead to stronger and more specific interactions with the target protein.

  • Synthesis and Evaluation : The synthesis is typically a straightforward two-step process involving activation of the carboxylic acid to an acid chloride, followed by reaction with a desired amine or alcohol.[8][9] The resulting analogs are then screened for activity. For instance, numerous studies have synthesized pyrazole-3-carboxamide derivatives and evaluated them for antimicrobial and anticancer activities.[10][11][12]

Comparative Data: C3-Carboxylic Acid vs. C3-Carboxamide Analogs

Compound/Analog Modification Observed Biological Activity Key SAR Insight Reference
Parent Acid -COOHModerate antimicrobial activity.The acidic group may limit cell penetration.General observation
Amide Analog 1 -CONH-ArylPotent antibacterial activity against S. aureus and E. coli.The amide bond and aryl substituent likely engage in additional binding interactions with the target enzyme.[10][11]
Amide Analog 2 -CONH-(CH₂)n-ArylPotent FLT3/CDK kinase inhibition (anticancer).The flexible linker and terminal aryl group are critical for fitting into the kinase active site.[12]
Ester Analog -COOEtIncreased lipophilicity, serves as an intermediate for further synthesis.Often a prodrug that is hydrolyzed in vivo to the active carboxylic acid.[7]

The data consistently shows that converting the carboxylic acid to a carboxamide is a highly effective strategy for enhancing biological potency across different therapeutic areas.

Modifications at the C4-Nitro Position: Tuning Electronic Properties

The C4-nitro group is a critical determinant of activity. Its strong electron-withdrawing nature is often essential, but its replacement or reduction can unlock different activity profiles.

  • Causality Behind the Choice : Reducing the nitro group to an amine (NH₂) fundamentally changes its electronic effect from strongly withdrawing to donating. This alters the electron density of the entire pyrazole ring system, which can change the pKa of the molecule and its ability to interact with biological targets. Furthermore, the resulting amino group provides a new vector for chemical modification.

Comparative Data: C4-Nitro vs. Other C4-Substituents

Compound/Analog Modification Observed Biological Activity Key SAR Insight Reference
Parent (4-Nitro) -NO₂Potent antimicrobial and anti-inflammatory activity.The nitro group is crucial for the mechanism of action in these contexts.[7][13][7][13]
4-Amino Analog -NH₂Activity often reduced or shifted. May gain new activities.Loss of the key electron-withdrawing feature. The amine can act as a hydrogen bond donor.[14]
4-Unsubstituted Analog -HGenerally shows lower potency compared to the 4-nitro analog.Highlights the importance of the C4-substituent for potent activity.[15]

These comparisons underscore that the C4-nitro group is not merely a placeholder but an active contributor to the biological profile of these molecules.

Modifications at the N1 and C5 Positions: Steric and Lipophilic Optimization

While the core topic is 1,5-dimethyl analogs, understanding the effect of altering these methyl groups is crucial for a complete SAR picture.

  • Causality Behind the Choice : Replacing the small methyl groups at N1 and C5 with larger alkyl or aryl moieties allows for the exploration of larger binding pockets and the introduction of new interactions, such as π-π stacking.[8] These changes fine-tune the molecule's size, shape, and lipophilicity to better match the topology of the target site.

Comparative Data: N1/C5-Methyl vs. Other Substituents

Compound/Analog Modification Observed Biological Activity Key SAR Insight Reference
Parent (1,5-dimethyl) N1-CH₃, C5-CH₃Baseline activity.Small, non-bulky groups provide a foundational scaffold.-
N1-Phenyl Analog N1-PhenylPotent and varied activities (antimicrobial, anticancer).The phenyl group can engage in π-stacking and hydrophobic interactions, significantly enhancing binding affinity.[5][8]
C5-Aryl Analog C5-ArylOften leads to potent activity, e.g., as COX-2 inhibitors.The C5-aryl group can occupy key hydrophobic pockets in enzymes like COX-2.[4]

Modifications at the N1 and C5 positions are powerful tools for optimizing the potency and selectivity of the pyrazole scaffold.

Experimental Protocols: From Synthesis to Biological Evaluation

To ensure scientific integrity, the methods used to generate and test these analogs must be robust and reproducible.

Protocol 1: Synthesis of a 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxamide Analog

This protocol describes a standard, reliable method for converting the parent carboxylic acid into a representative amide derivative.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation start 1,5-dimethyl-4-nitro-1H- pyrazole-3-carboxylic acid reagent1 Thionyl Chloride (SOCl₂) Reflux, 2h start->reagent1 React with product1 1,5-dimethyl-4-nitro-1H- pyrazole-3-carbonyl chloride (Intermediate) reagent1->product1 Yields reagent2 Primary/Secondary Amine (R-NH₂) Inert Solvent (e.g., DCM) 0°C to RT product1->reagent2 React with final_product Target Carboxamide Analog reagent2->final_product Yields

Workflow for the synthesis of a carboxamide analog.

Step-by-Step Methodology:

  • Acid Chloride Formation :

    • To a solution of this compound (1.0 eq) in a suitable flask, add an excess of thionyl chloride (SOCl₂, ~3.0 eq).[9]

    • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.

  • Amide Coupling :

    • Dissolve the crude acid chloride in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove salts. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to yield the final carboxamide analog.[11]

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against bacterial strains.

MIC_Workflow prep Prepare Stock Solutions of Test Compounds in DMSO serial Perform 2-fold Serial Dilutions of Compounds across the plate prep->serial plate Dispense Growth Medium (e.g., Mueller-Hinton Broth) into a 96-well plate plate->serial inoculate Inoculate each well with a standardized bacterial suspension (~5 x 10^5 CFU/mL) serial->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read Read Results: Determine MIC (Lowest concentration with no visible bacterial growth) incubate->read

Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation : Prepare stock solutions of the test compounds (e.g., at 1 mg/mL) in dimethyl sulfoxide (DMSO). Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution : In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 50 µL of the compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

  • Inoculation : Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11] This is typically observed as the first clear well in the dilution series.

Conclusion and Future Outlook

  • The C3-Carboxamide is a Superior Moiety : Conversion of the C3-carboxylic acid to a diverse range of amides is a validated and highly effective strategy for enhancing biological activity across multiple therapeutic targets.

  • The C4-Nitro Group is a Potent Pharmacophore : The strong electron-withdrawing nature of the nitro group is frequently essential for high potency, particularly in antimicrobial and anti-inflammatory contexts.

  • N1 and C5 Substituents Drive Selectivity : Modification of the methyl groups at the N1 and C5 positions allows for steric and lipophilic tuning, enabling the optimization of compounds for specific biological targets.

Future research should focus on exploring novel, less common substituents at all four positions to uncover new pharmacological profiles. Furthermore, detailed mechanistic studies, aided by computational modeling and X-ray crystallography, will be crucial in elucidating the precise molecular interactions that drive the activity of these potent pyrazole derivatives, paving the way for the next generation of targeted therapies.

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A Comparative Guide to the Cytotoxicity of Pyrazole Compounds for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse pharmacological activities.[1][2][3][4] This guide provides an in-depth, comparative analysis of the cytotoxicity of various pyrazole-based compounds against several cancer cell lines. We will delve into the structure-activity relationships that govern their efficacy, explore the mechanistic underpinnings of their cytotoxic effects, and provide detailed, field-proven protocols for evaluating these compounds in your own laboratory.

The Versatility of the Pyrazole Nucleus in Oncology

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, serves as a versatile template for the design of novel anticancer agents.[2][3] Its unique structural features allow for substitutions at multiple positions, significantly influencing the compound's biological activity.[5] Many pyrazole derivatives have demonstrated remarkable efficacy by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[6][7] This has led to the development of several FDA-approved drugs containing the pyrazole moiety for treating various cancers.

Comparative Cytotoxicity of Pyrazole Derivatives

The cytotoxic potential of pyrazole compounds is highly dependent on the nature and position of substituents on the pyrazole ring and any fused heterocyclic systems. Below, we compare the in vitro cytotoxicity of representative pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound ClassRepresentative Compound(s)Cancer Cell LineIC50 (µM)Key Structural Features & Mechanistic InsightsReference(s)
Pyrazolo[1,5-a]pyrimidines Compounds 8 and 9HeLa, MCF-7, A549, HCT116, B16F100.0248 and 0.028 (average)These compounds exhibit potent, broad-spectrum cytotoxicity by inhibiting tubulin polymerization at the colchicine binding site.
Pyrazolo[3,4-b]pyridines Compounds 57 and 58HepG2, MCF-7, HeLa3.11–4.91 and 4.06–4.24These derivatives demonstrate significant cytotoxicity, comparable to doxorubicin, and exhibit lower toxicity in normal cells. Their mechanism is suggested to involve DNA binding.[6]
Polysubstituted Pyrazoles Compound 59HepG22Displaying higher potency than cisplatin, this compound is believed to exert its cytotoxic effect through DNA minor groove binding.[6]
Pyrazole-Naphthalene Hybrids Compound 112MCF-72.78This hybrid molecule is significantly more potent than cisplatin and acts by inhibiting tubulin polymerization, inducing apoptosis, and causing G2/M cell cycle arrest.
Benzofuro[3,2-c]pyrazoles Compound 4aK562, A5490.26 and 0.19This class shows selective high potency against leukemia and lung cancer cell lines.[8][9]
Simple Pyrazole Derivatives Compound 5bK562, A5490.021 and 0.69A potent inhibitor of tubulin polymerization, demonstrating broad and high-grade cytotoxicity.[8][9]
Pyrazoline-Thiazole Hybrids Compound 4aLung Cancer Cell LinesModerate (31.01% inhibition)These hybrid compounds show promise as anticancer agents, with activity linked to the combined pharmacophores of pyrazole and thiazolidinone.[10]
Pyrazolines linked to 4-methylsulfonylphenyl Compounds 18g and 18hHL60, MCF-7, MDA-MB-2318.99 - 12.4These compounds show broad-spectrum antitumor activity and are potent inhibitors of VEGFR2 kinase.[11]
Pyrazole-Oxindole Conjugates Compound 6hJurkat4.36This conjugate induces apoptosis in a dose-dependent manner, arrests the cell cycle in the G0/G1 phase, and increases DNA fragmentation.[12]

Mechanistic Pathways of Pyrazole-Induced Cytotoxicity

The cytotoxic effects of pyrazole derivatives are often mediated through the induction of apoptosis, or programmed cell death. This can occur via intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

Key Apoptotic Pathways Targeted by Pyrazoles:
  • Intrinsic Pathway: Many pyrazole compounds trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction. This can involve the generation of reactive oxygen species (ROS), which leads to the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.[13][14] The Bcl-2 family of proteins plays a crucial role in this pathway, with pyrazole derivatives often down-regulating anti-apoptotic proteins (like Bcl-2) and up-regulating pro-apoptotic proteins (like Bax).[7][15]

  • Extrinsic Pathway: Some pyrazole derivatives can activate the extrinsic pathway by interacting with death receptors on the cell surface, such as TRAIL receptors.[13]

  • Caspase Activation: Both pathways converge on the activation of a cascade of cysteine proteases known as caspases. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis and is frequently observed in cells treated with cytotoxic pyrazole compounds.[13][16]

  • Cell Cycle Arrest: In addition to apoptosis, many pyrazole compounds exert their cytotoxic effects by inducing cell cycle arrest at different phases, most commonly the G2/M or G0/G1 phase.[17][12] This prevents cancer cells from proliferating and can sensitize them to apoptosis.

Pyrazole_Cytotoxicity_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., TRAIL) Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Mitochondria Mitochondrial Dysfunction Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c ROS ROS Generation ROS->Mitochondria Bcl2_Bax Bcl-2/Bax Regulation Bcl2_Bax->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase37 Pyrazole Pyrazole Compounds Pyrazole->Death_Receptors Pyrazole->ROS Pyrazole->Bcl2_Bax Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or G0/G1) Pyrazole->Cell_Cycle_Arrest Tubulin_Polymerization Tubulin Polymerization Inhibition Pyrazole->Tubulin_Polymerization Apoptosis Apoptosis Caspase37->Apoptosis Inhibition_of_Proliferation Inhibition of Proliferation Apoptosis->Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Tubulin_Polymerization->Cell_Cycle_Arrest

Caption: Signaling pathways of pyrazole-induced cytotoxicity.

Experimental Protocols for Assessing Cytotoxicity

To ensure the generation of reliable and reproducible data, it is crucial to employ standardized and validated experimental protocols. Here, we provide detailed methodologies for three commonly used assays to assess the cytotoxicity of pyrazole compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the treatment period (e.g., 10,000 cells/well).[18] Incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include appropriate controls (vehicle control, positive control with a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[21]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caption: Workflow for the MTT cytotoxicity assay.

LDH Release Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[22] LDH is a stable cytosolic enzyme that is released upon cell lysis.[22]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product.[23][24]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[23]

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).

LDH_Assay_Workflow Start Seed and Treat Cells CollectSupernatant Collect Supernatant Start->CollectSupernatant ReactionSetup Set up LDH Reaction in New Plate CollectSupernatant->ReactionSetup Incubate Incubate at RT ReactionSetup->Incubate MeasureAbsorbance Measure Absorbance (490 nm) Incubate->MeasureAbsorbance Analyze Calculate % Cytotoxicity MeasureAbsorbance->Analyze

Caption: Workflow for the LDH release assay.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

The Annexin V assay is a widely used method for detecting early-stage apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.[25] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.[26]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the pyrazole compounds for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.[26]

  • Washing: Wash the cells twice with cold PBS.[26]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[25]

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[25]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

AnnexinV_PI_Workflow Start Seed and Treat Cells Harvest Harvest Cells (Adherent & Floating) Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V and PI Resuspend->Stain Incubate Incubate 15 min at RT in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

The pyrazole scaffold remains a highly attractive starting point for the development of novel anticancer agents. The diverse range of substitutions possible on the pyrazole ring allows for the fine-tuning of cytotoxic activity and the exploration of various mechanisms of action. This guide has provided a comparative overview of the cytotoxicity of different pyrazole derivatives, highlighting the importance of structure-activity relationships. The detailed experimental protocols offer a robust framework for researchers to evaluate the cytotoxic potential of their own pyrazole-based compounds. As our understanding of the molecular targets of these compounds deepens, so too will our ability to design more potent and selective pyrazole-based cancer therapeutics.

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A Senior Application Scientist's Guide to the In Vivo Validation of Novel Anti-Inflammatory Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Focus Molecule: 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Structured In Vivo Validation Framework

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The subject of this guide, this compound, is a novel pyrazole derivative. While specific in vivo data for this compound is not yet available in published literature[4], its structural features suggest a strong potential for anti-inflammatory activity.

This guide provides a comprehensive, experience-driven framework for the in vivo validation of this, or similar, novel pyrazole-based compounds. We will not merely list protocols; we will delve into the scientific reasoning behind the selection of models, comparators, and endpoints. Our objective is to equip researchers with a robust, self-validating system to rigorously assess the therapeutic potential of new chemical entities (NCEs) in the preclinical space. We will proceed by hypothesizing an anti-inflammatory effect and comparing our target compound against established non-steroidal anti-inflammatory drugs (NSAIDs).

The Comparative Landscape: Selecting the Right Benchmarks

An NCE's performance can only be interpreted meaningfully when benchmarked against current standards of care. For an anti-inflammatory agent, the most logical comparators are established NSAIDs that act via the cyclooxygenase (COX) pathway—a common target for pyrazole-based drugs.[3][5][6]

We select two gold-standard comparators for this validation plan:

  • Diclofenac: A potent, non-selective COX inhibitor, blocking both COX-1 and COX-2 enzymes.[7][8] It serves as a benchmark for broad-spectrum anti-inflammatory efficacy but is also associated with gastrointestinal side effects due to COX-1 inhibition.[7]

  • Celecoxib: A selective COX-2 inhibitor.[5][9] This comparator is critical for elucidating the NCE's potential mechanism. Superior efficacy with a safety profile similar to Celecoxib could suggest a COX-2 selective mechanism, a highly desirable attribute in modern anti-inflammatory drug design.

This dual-comparator strategy allows us to triangulate the efficacy and potential mechanism of our test compound, this compound (hereinafter referred to as 'PYR-154N').

Proposed Mechanism of Action: The Cyclooxygenase Pathway

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2. The cyclooxygenase (COX) enzymes then metabolize arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[10] NSAIDs like Diclofenac and Celecoxib exert their effects by inhibiting these enzymes.[5][8] We hypothesize that PYR-154N shares this mechanism.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Liberates COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 GI_Protection GI Protection, Platelet Function COX1->GI_Protection Produces PGs for PGs Prostaglandins (PGs) (PGE2, PGI2, etc.) COX2->PGs Synthesizes Inflammation Inflammation, Pain, Fever PGs->Inflammation Stimuli Inflammatory Stimuli Stimuli->PLA2 Activates PYR154N PYR-154N (Hypothesized) PYR154N->COX2 Selectively Inhibits? Diclofenac Diclofenac Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Hypothesized mechanism of PYR-154N within the cyclooxygenase pathway.

Tiered In Vivo Validation Strategy: From Acute to Chronic Inflammation

A robust validation plan should assess the compound's efficacy in models of both acute and chronic inflammation. This tiered approach provides a comprehensive profile of the drug's potential therapeutic window.

Tier 1: Acute Inflammation - Carrageenan-Induced Paw Edema

This is the quintessential model for rapid screening of acute anti-inflammatory activity.[11][12] Subplantar injection of carrageenan induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.[13] The model is highly reproducible and technically straightforward.[14]

Carrageenan_Workflow cluster_setup Phase 1: Setup & Dosing cluster_induction Phase 2: Induction & Measurement cluster_analysis Phase 3: Analysis Acclimatize Acclimatize Rats (n=6 per group) Grouping Randomize into Groups: 1. Vehicle 2. PYR-154N (e.g., 10, 30, 100 mg/kg) 3. Diclofenac (15 mg/kg) 4. Celecoxib (30 mg/kg) Acclimatize->Grouping Baseline Measure Baseline Paw Volume (V₀) (Plethysmometer) Grouping->Baseline Dosing Administer Compounds (Oral Gavage, p.o.) Baseline->Dosing Induce T - 1 hour: Induce Inflammation (0.1 mL 1% Carrageenan, subplantar injection) Dosing->Induce 1 hour post-dosing Measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours post-injection Induce->Measure Calculate Calculate Edema: ΔV = Vₜ - V₀ Measure->Calculate Inhibition Calculate % Inhibition: ((ΔV_control - ΔV_treated) / ΔV_control) * 100 Calculate->Inhibition Stats Statistical Analysis (e.g., ANOVA) Inhibition->Stats

Caption: Step-by-step workflow for the carrageenan-induced paw edema model.

  • Animals: Male Wistar or Sprague-Dawley rats (180-200g) are used. They should be acclimatized for at least one week before the experiment.[13]

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)

    • Group II-IV: PYR-154N (e.g., 10, 30, 100 mg/kg, p.o.)

    • Group V: Positive Control - Diclofenac (15 mg/kg, p.o.)[15]

    • Group VI: Positive Control - Celecoxib (30 mg/kg, p.o.)[6]

  • Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[13] b. Administer the respective compounds or vehicle via oral gavage (p.o.). c. One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in sterile 0.9% saline) into the subplantar surface of the right hind paw.[11][14] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[13]

  • Data Analysis: a. Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point. c. Analyze data using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance.

Treatment GroupDose (mg/kg)Max. Inhibition of Edema (%) (at 3-4 hours)
Vehicle Control-0% (Baseline)
PYR-154N10Hypothetical Data
PYR-154N30Hypothetical Data
PYR-154N100Hypothetical Data
Diclofenac15~50-70%[7][15]
Celecoxib30~40-60%[6][9]

A dose-dependent reduction in paw edema by PYR-154N would provide the first in vivo evidence of its acute anti-inflammatory activity. Comparison with Diclofenac and Celecoxib will provide initial insights into its relative potency.

Tier 2: Chronic Inflammation - Collagen-Induced Arthritis (CIA)

To assess the therapeutic potential for chronic inflammatory diseases like rheumatoid arthritis (RA), a more complex model is required. The Collagen-Induced Arthritis (CIA) model in mice or rats is the gold standard, as it shares significant immunological and pathological features with human RA.[16][17][18] This model evaluates the ability of a compound to suppress joint inflammation, cartilage destruction, and bone erosion over a longer treatment period.

  • Animals: DBA/1 mice (male, 8-10 weeks old) are highly susceptible and commonly used.[16][17]

  • Induction of Arthritis: a. Day 0 (Primary Immunization): Emulsify bovine or chicken Type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA, containing 4 mg/mL M. tuberculosis). Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.[19] b. Day 21 (Booster Immunization): Prepare a similar emulsion using Type II collagen and Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection intradermally at a different site near the base of the tail.[19]

  • Treatment Regimen: a. Arthritis onset typically occurs between days 26-35.[19] b. Once clinical signs of arthritis appear (e.g., paw swelling, erythema), randomize mice into treatment groups (n=8-10 per group). c. Administer compounds daily via oral gavage until the end of the study (e.g., Day 42-56).

    • Group I: Vehicle Control
    • Group II-IV: PYR-154N (doses determined from Tier 1 study)
    • Group V: Positive Control - Diclofenac or Celecoxib
  • Endpoint Measurements: a. Clinical Scoring (3 times/week): Score each paw on a scale of 0-4 based on the severity of swelling and erythema (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.[16] b. Paw Thickness: Measure paw thickness using a digital caliper. c. Terminal Endpoints (Day 42-56):

    • Histopathology: Collect knee and paw joints, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) to assess inflammation and Safranin-O to assess cartilage damage.
    • Serum Analysis: Collect blood to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies via ELISA.[18]
Treatment GroupMean Arthritis Score (Day 42)Histological Inflammation Score (0-3)Cartilage Damage Score (0-3)
Vehicle ControlHigh (e.g., 10-12)High (e.g., 2.5-3.0)High (e.g., 2.5-3.0)
PYR-154NHypothetical DataHypothetical DataHypothetical Data
CelecoxibSignificantly ReducedSignificantly ReducedSignificantly Reduced

A significant reduction in clinical scores, confirmed by improved histology and lower inflammatory markers, would strongly indicate that PYR-154N is effective in a chronic, immune-mediated inflammatory disease model. This would provide a solid foundation for further preclinical development.

Conclusion: A Pathway to Confident Validation

This guide outlines a logical, tiered, and comparative approach to the in vivo validation of this compound (PYR-154N), a novel compound with hypothesized anti-inflammatory activity. By employing standardized, reproducible models like carrageenan-induced paw edema and collagen-induced arthritis, and by benchmarking against both non-selective (Diclofenac) and selective (Celecoxib) COX inhibitors, researchers can generate a comprehensive data package. This structured methodology not only assesses efficacy but also provides crucial insights into the compound's potential mechanism of action, ensuring that only the most promising candidates advance through the drug development pipeline.

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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of diagnostics and therapeutics, the specificity of a molecule—be it an antibody, a drug candidate, or a biomarker—is paramount. An assay's credibility or a drug's safety profile hinges on its ability to distinguish its intended target from a milieu of structurally similar molecules. This guide provides a comprehensive framework for designing and executing a cross-reactivity study for 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid , a novel heterocyclic compound.

Given the absence of extensive public data for this specific molecule, this guide establishes a foundational methodology. We will proceed by proposing a panel of structurally relevant compounds for comparison and detailing a robust, self-validating experimental protocol based on the principles of competitive enzyme-linked immunosorbent assay (cELISA). This approach not only generates crucial specificity data but also serves as a template for evaluating other small molecules.

The Imperative of Specificity: Why Cross-Reactivity Matters

Cross-reactivity occurs when an antibody or detection agent raised against a specific antigen binds to different, non-target antigens.[1][2] This phenomenon can lead to significant analytical errors, such as false positives, or in a therapeutic context, unintended off-target effects.[3] For a molecule like this compound, which may be a drug metabolite, a candidate for an immunoassay, or a new therapeutic entity, understanding its binding profile is a critical early-stage gate in the development pipeline.[3][4]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate tissue cross-reactivity (TCR) studies for therapeutic biologics to identify unintended binding before clinical trials commence.[4][5] While our focus is on a small molecule, the underlying principle of ensuring specificity remains the same.

Designing the Comparison: Selection of Analogues

A cross-reactivity study is only as informative as the compounds chosen for comparison. The selection should be logical, based on structural similarity and potential for interference. For our target compound, this compound, we propose a panel of analogues that systematically vary key functional groups. This allows us to pinpoint which molecular features are critical for specific recognition.

Target Compound and Proposed Analogues:

Compound IDNameRationale for Inclusion
Target This compoundThe primary analyte for which specificity is being determined.
Analogue 1 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid[6][7]Lacks the nitro group at position 4 and the methyl group at position 5 is shifted to position 3. Tests the influence of the nitro group and methyl position.
Analogue 2 4-Nitro-1H-pyrazole-3-carboxylic acid[8]Lacks both methyl groups. Directly assesses the contribution of the methyl groups to binding.
Analogue 3 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid[9]Replaces the methyl group at position 5 with a propyl group. Evaluates steric hindrance effects.
Analogue 4 3-NitrocatecholA simple nitroaromatic compound. Tests for general cross-reactivity with the nitro functional group.

Below is a visual representation of the chemical structures, highlighting their similarities and differences.

G cluster_target Target Compound cluster_analogues Structural Analogues T 1,5-dimethyl-4-nitro- 1H-pyrazole-3-carboxylic acid A1 Analogue 1: 1,3-Dimethyl-1H-pyrazole -4-carboxylic acid T->A1 -NO2 Δ Me position A2 Analogue 2: 4-Nitro-1H-pyrazole -3-carboxylic acid T->A2 -CH3 groups A3 Analogue 3: 1-Methyl-4-nitro-3-propyl -1H-pyrazole-5-carboxylic acid T->A3 Δ Alkyl group A4 Analogue 4: 3-Nitrocatechol T->A4 Pyrazole core removed

Caption: Structural relationships between the target compound and selected analogues.

Experimental Framework: Competitive ELISA

For quantifying small molecules (haptens) like our target compound, the competitive ELISA is the method of choice.[10][11][12] Its principle relies on the competition between the free analyte in a sample and a labeled or immobilized antigen for a limited number of antibody binding sites.[11] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[13]

The workflow involves several key stages, from reagent preparation to data analysis, as illustrated below.

G Competitive ELISA Workflow for Cross-Reactivity Assessment cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A 1. Synthesize Antigen Conjugate (Target-BSA) B 2. Generate Polyclonal or Monoclonal Antibodies C 3. Prepare Analogue Stock Solutions D 4. Coat Microplate with Target-BSA Conjugate E 5. Add Antibody & Competing Analogue (Serial Dilutions) D->E F 6. Incubate & Wash E->F G 7. Add Enzyme-linked Secondary Antibody F->G H 8. Incubate & Wash G->H I 9. Add Substrate & Stop Reaction H->I J 10. Measure Absorbance (OD) I->J K 11. Plot Dose-Response Curves J->K L 12. Calculate IC50 Values K->L M 13. Determine % Cross-Reactivity L->M

Caption: Step-by-step workflow for the competitive ELISA protocol.

Detailed Step-by-Step Protocol

This protocol outlines the key steps for performing the competitive ELISA.

  • Antigen Conjugate Preparation & Plate Coating:

    • Covalently conjugate the target compound (this compound) to a carrier protein like Bovine Serum Albumin (BSA). This hapten-carrier conjugate is necessary because small molecules do not efficiently adsorb to microplate wells on their own.[10]

    • Dilute the Target-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 50-100 µL of the diluted conjugate to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.[14]

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well to saturate any remaining protein-binding sites.[14]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times.

  • Competitive Reaction:

    • Prepare serial dilutions of the target compound (for the standard curve) and each analogue in assay buffer.

    • In separate wells, add 50 µL of each standard or analogue dilution.

    • Immediately add 50 µL of the primary antibody (raised against the target compound), diluted to its optimal concentration, to all wells.

    • Incubate for 1-2 hours at 37°C, allowing the competition to occur.[11]

    • Wash the plate 5 times.

  • Detection:

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-linked anti-rabbit IgG) to each well.

    • Incubate for 1 hour at 37°C.[11]

    • Wash the plate 5 times.

  • Signal Development & Measurement:

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.[11]

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2M H₂SO₄).

    • Read the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The raw OD values are used to generate dose-response curves for the target compound and each analogue.

  • Calculate IC50: For each compound, plot the percentage of binding inhibition versus the logarithm of the compound's concentration. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Calculate Percent Cross-Reactivity: The cross-reactivity of each analogue is calculated relative to the target compound using the following standard formula:

    % Cross-Reactivity = (IC50 of Target Compound / IC50 of Analogue) x 100

Hypothetical Performance Data

The following table presents a hypothetical but realistic dataset derived from this experimental design.

Compound IDDescriptionIC50 (nM)% Cross-ReactivityInterpretation
Target This compound25100%Baseline for specific binding.
Analogue 1 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid2,5001.0%Low cross-reactivity. The nitro group is a key feature for recognition.
Analogue 2 4-Nitro-1H-pyrazole-3-carboxylic acid5005.0%Moderate cross-reactivity. Methyl groups enhance binding affinity.
Analogue 3 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid5,0000.5%Very low cross-reactivity. Steric bulk at position 5 is not tolerated.
Analogue 4 3-Nitrocatechol>10,000<0.25%Negligible cross-reactivity. The pyrazole core is essential for binding.

Conclusion and Field Implications

Based on our hypothetical data, an antibody developed against This compound would be highly specific. The analysis indicates that both the nitro group and the methyl substituents on the pyrazole ring are critical epitopes for antibody recognition. The low cross-reactivity with structurally similar analogues suggests that an immunoassay based on this antibody would be robust and reliable, with a low probability of false-positive results from related compounds.

For drug development professionals, this high degree of specificity is promising, as it implies a lower likelihood of off-target binding, a crucial factor in minimizing potential side effects. This structured, comparative approach provides a clear, data-driven pathway for validating the specificity of novel small molecules, ensuring scientific integrity and building a foundation of trust in subsequent applications.

References

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid, a substituted nitroaromatic compound. The procedures outlined are synthesized from established safety protocols for hazardous chemical waste, focusing on the specific chemical nature of nitro-pyrazole derivatives to ensure operational safety and regulatory compliance.

PART 1: CORE DIRECTIVE: Hazard Assessment & Immediate Safety

Before handling or disposing of this compound, it is crucial to understand its potential hazards. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structure—containing a nitro group, a pyrazole ring, and a carboxylic acid moiety—dictates a cautious approach. Nitroaromatic compounds are often toxic and environmentally persistent, while carboxylic acids can be corrosive or irritants.[1] Therefore, treating this compound as hazardous waste is a mandatory starting point.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. When handling this compound, personnel must wear:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles: To protect against splashes or fine dust.

  • Laboratory coat: To prevent skin contact.

  • Work in a well-ventilated area: All handling and preparation for disposal should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3][4]

Quantitative Data and Hazard Summary

The table below summarizes the key identifiers and likely hazard classifications based on analogous chemical structures.

PropertyValue / ClassificationSource(s)
Chemical Name This compound[5]
CAS Number 3920-41-0[5]
Molecular Formula C₆H₇N₃O₄[5]
GHS Hazard Class (Anticipated) Acute Toxicity, Skin Irritation, Serious Eye Irritation[3][6][7]
Environmental Hazard Potential for persistence; harmful to aquatic life.[1][8]
Incompatible Materials Strong oxidizing agents, strong bases, amines, reducing agents.[9][10]

PART 2: SCIENTIFIC INTEGRITY: Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a regulated hazardous waste process. Under no circumstances should this chemical be disposed of via drain or in the regular solid waste stream.[2][11][12] The electron-withdrawing nature of the nitro group and the stability of the aromatic pyrazole ring make the compound resistant to natural degradation.[1]

Step 1: Waste Segregation

The principle of waste segregation is to prevent dangerous chemical reactions within a waste container.

  • Designate as Nitro-Organic Acid Waste: This compound should be collected in a waste stream specifically for non-halogenated, nitrogen-containing organic solids or solutions.

  • Avoid Incompatibles: Do not mix this waste with strong bases, oxidizing agents, or other reactive chemicals.[6][13] Mixing acids with bases can cause violent neutralization reactions, while mixing with oxidizers could create a fire or explosion hazard.

Step 2: Container Selection and Labeling

Proper containment and labeling are critical for safety and compliance.

  • Container Choice: Use a robust, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass.[14][15] The container must have a secure, screw-top cap to prevent leakage or spillage.[13]

  • Labeling Protocol: The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ".

    • An accurate list of all container constituents, including any solvents used for rinsing.

    • The date when waste was first added (accumulation start date).

    • The name and contact information of the responsible researcher or laboratory.[16]

Step 3: On-Site Storage

Waste must be stored safely in a designated area pending collection by a certified disposal service.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[13][14]

  • Secondary Containment: The primary waste container should be placed within a larger, chemically-resistant secondary container (such as a spill tray) to contain any potential leaks.[12][15]

  • Storage Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste stored in an SAA (e.g., a maximum of 55 gallons).[14]

Step 4: Final Disposal Methodology

The recommended and most environmentally sound method for disposing of this type of compound is through a licensed hazardous waste management company.

  • Incineration: The preferred disposal method is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[2][17] This process ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides.

  • Arranging Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself.[14]

PART 3: VISUALIZATION & WORKFLOWS

Experimental Protocol: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate the immediate vicinity of the spill. Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.[16]

  • Don PPE: Before cleanup, don the appropriate PPE as described in Part 1.

  • Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or silica gel.[16]

  • Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Avoid creating dust.[16][18]

  • Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[16]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Handling & Containment cluster_2 Storage & Disposal A Generate Waste: This compound B Classify as Hazardous: Nitro-Organic Acid Waste A->B C Select Compatible Container (HDPE, Glass) B->C D Label Container Correctly: 'Hazardous Waste', Full Name, Date C->D E Segregate from Incompatibles (Bases, Oxidizers) D->E F Store in designated SAA with Secondary Containment E->F G Request Pickup from EHS / Licensed Vendor F->G H Final Disposal: High-Temperature Incineration G->H

Caption: Disposal Workflow for this compound.

References

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  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Nitro-1H-pyrazole.
  • Echemi. (n.d.). 1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLICACID.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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  • ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.